molecular formula C10H6F3NO2 B1341657 5-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 496946-78-2

5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1341657
CAS No.: 496946-78-2
M. Wt: 229.15 g/mol
InChI Key: FYRRCNKOGMDNSI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel bioactive molecules. Its core structure combines an indole ring system, a common motif in pharmaceuticals, with a metabolically stable trifluoromethyl group at the 5-position, which is known to enhance membrane permeability and binding affinity. This carboxylic acid functional group makes it an ideal intermediate for constructing amide or ester derivatives, particularly for targeting heterocyclic-based drug candidates. Research indicates its application in developing potent inhibitors for various enzymes and receptors. For instance, derivatives of this compound have shown promise as inhibitors of the HCV NS5B polymerase , a key target in anti-hepatitis C virus therapy. Furthermore, its structural framework is exploited in the design of ligands for TRP channels and as a core template in anticancer agent discovery, where its derivatives can modulate critical cellular pathways. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRRCNKOGMDNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589598
Record name 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid
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Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496946-78-2
Record name 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid
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Record name 5-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID
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Foundational & Exploratory

Synthesis Protocol for 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a detailed two-step synthetic protocol, starting from commercially available 4-(trifluoromethyl)aniline. It includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathway and a relevant biological signaling pathway where indole-2-carboxylic acid derivatives have shown significant activity.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details a reliable and reproducible synthesis route, proceeding through the formation of the key intermediate, 5-(trifluoromethyl)isatin.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

  • Step 1: Synthesis of 5-(Trifluoromethyl)isatin from 4-(trifluoromethyl)aniline via the Sandmeyer isatin synthesis.

  • Step 2: Conversion of 5-(Trifluoromethyl)isatin to this compound through a reductive ring-opening and rearrangement.

Synthesis_Pathway A 4-(Trifluoromethyl)aniline B Isonitrosoacetanilide Intermediate A->B Chloral hydrate, Hydroxylamine HCl C 5-(Trifluoromethyl)isatin B->C H2SO4 (conc.) D This compound C->D Reduction (e.g., Sodium Dithionite)

A high-level overview of the synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)isatin

This procedure is adapted from the Sandmeyer isatin synthesis.[1][2][3][4]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated hydrochloric acid

  • Sodium sulfate

  • Concentrated sulfuric acid

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Preparation of the Isonitrosoacetanilide Intermediate:

    • In a suitable reaction vessel, dissolve chloral hydrate in distilled water.

    • Add anhydrous sodium sulfate to the solution and stir until dissolved.

    • In a separate beaker, dissolve 4-(trifluoromethyl)aniline in a minimal amount of concentrated hydrochloric acid and add this to the chloral hydrate solution.

    • To this mixture, add a solution of hydroxylamine hydrochloride in water.

    • Heat the reaction mixture to reflux for a specified time.

    • Cool the mixture to room temperature, which should result in the precipitation of the isonitrosoacetanilide intermediate.

    • Collect the precipitate by filtration and wash with cold water.

  • Cyclization to 5-(Trifluoromethyl)isatin:

    • Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range.

    • After the addition is complete, continue to stir the mixture at an elevated temperature for a set duration to ensure complete cyclization.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • The resulting precipitate is crude 5-(trifluoromethyl)isatin.

    • Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

    • Purify the crude product by recrystallization from ethanol to yield pure 5-(trifluoromethyl)isatin.

Step 2: Conversion of 5-(Trifluoromethyl)isatin to this compound

This generalized procedure is based on the reduction of isatins to indole-2-carboxylic acids.

Materials:

  • 5-(Trifluoromethyl)isatin

  • Sodium dithionite (Sodium hydrosulfite)

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

Procedure:

  • In a reaction flask, dissolve 5-(trifluoromethyl)isatin in an aqueous solution of sodium hydroxide.

  • Heat the solution to a specified temperature.

  • Gradually add sodium dithionite to the heated solution. The color of the reaction mixture will likely change.

  • After the addition is complete, maintain the reaction at the elevated temperature for a defined period to ensure complete reduction.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reaction Conditions for the Synthesis of 5-(Trifluoromethyl)isatin

ParameterValueReference
Molar Ratio (4-(CF3)aniline : Chloral Hydrate)1 : 1 to 1 : 1.5[5]
Molar Ratio (4-(CF3)aniline : Hydroxylamine HCl)1 : 1 to 1 : 5[5]
Reflux Time (Isonitrosoacetanilide formation)10 - 120 min[5]
Cyclization Temperature10 - 80 °C[5]
Cyclization Time20 - 300 min[5]
Recrystallization Solvent40 - 95% (v/v) Ethanol[5]

Table 2: Expected Yield and Purity

CompoundStepTypical YieldPurity
5-(Trifluoromethyl)isatin1HighHigh (after recrystallization)
This compound2Moderate to Good>95% (after recrystallization)

Note: Specific yield for the conversion of 5-(trifluoromethyl)isatin was not found in the literature and is based on general isatin reduction reactions.

Biological Context and Signaling Pathway

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting key enzymes in disease pathways. Notably, they have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6][7][8]

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives can chelate the essential Mg2+ ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[6][7]

HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration HIV-1 Integrase Provirus Provirus Integration->Provirus Inhibitor 5-(Trifluoromethyl)-1H-indole- 2-carboxylic acid Derivative Inhibitor->Integration Inhibition

Mechanism of HIV-1 integrase inhibition.
Dual Inhibition of IDO1 and TDO

IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism. In the context of cancer, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This creates an immunosuppressive tumor microenvironment. Dual inhibitors based on the indole-2-carboxylic acid scaffold can block this pathway, thereby restoring T-cell function and promoting an anti-tumor immune response.[8]

IDO1_TDO_Inhibition cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO T_Cell_Inactivation T-Cell Inactivation & Anergy Kynurenine->T_Cell_Inactivation Inhibitor 5-(Trifluoromethyl)-1H-indole- 2-carboxylic acid Derivative Inhibitor->Tryptophan Inhibition

Inhibition of the IDO1/TDO pathway.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is a practical approach for obtaining this valuable compound for research and development purposes. The outlined biological contexts highlight the potential of this scaffold in the design of novel therapeutics, particularly in the fields of virology and oncology. Researchers are encouraged to use this guide as a foundation for their synthetic efforts and further exploration of the pharmacological potential of this class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative context. Furthermore, it outlines general experimental protocols for the synthesis and characterization of such molecules and explores the biological relevance of its derivatives, focusing on the inhibition of microsomal triglyceride transfer protein (MTP).

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that many of the quantitative values are either predicted or derived from similar compounds due to a lack of direct experimental measurements in the reviewed literature.

PropertyValueSource/Comment
IUPAC Name This compound
CAS Number 496946-78-2[1][2]
Molecular Formula C₁₀H₆F₃NO₂[1][2]
Molecular Weight 229.16 g/mol [1][2]
Physical State Solid[1]
Melting Point Data not availableFor comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 135-137 °C.[3]
Boiling Point Data not availableFor comparison, the predicted boiling point of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 273.7±40.0 °C.[3]
pKa Data not availableFor comparison, the predicted pKa of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 3.13±0.10.[3]
logP Data not availableThe trifluoromethyl group is known to enhance lipophilicity.[4]
Water Solubility Data not availableFor comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid is described as slightly soluble in water.[3]

Experimental Protocols

General Synthesis of 5-substituted-1H-indole-2-carboxylic acids

A common route for the synthesis of 5-substituted indole-2-carboxylic acids is the Fischer indole synthesis.[5] This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials 4-(Trifluoromethyl)phenylhydrazine 4-(Trifluoromethyl)phenylhydrazine Reaction Condensation 4-(Trifluoromethyl)phenylhydrazine->Reaction Sodium pyruvate Sodium pyruvate Sodium pyruvate->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Cyclization Fischer Indole Synthesis (Acid Catalyst, e.g., H₂SO₄) Intermediate->Cyclization Product This compound Cyclization->Product Purification Recrystallization or Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized workflow for the synthesis of the target compound.
Determination of Physicochemical Properties

Standard laboratory procedures can be employed to determine the key physicochemical properties.

Workflow for Experimental Property Determination:

G cluster_props Property Measurement Sample 5-(trifluoromethyl)-1H- indole-2-carboxylic acid Melting_Point Melting Point Apparatus Sample->Melting_Point pKa Potentiometric Titration Sample->pKa logP Shake-Flask Method (Octanol-Water) Sample->logP Solubility Equilibrium Solubility Assay Sample->Solubility Data_Analysis Data Analysis and Calculation Melting_Point->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Results Physicochemical Properties Table Data_Analysis->Results

An overview of the experimental workflow for property characterization.

Biological Activity and Signaling Pathway Involvement

While direct biological activity data for this compound is scarce, a notable derivative, dirlotapide , has been identified as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[6] Dirlotapide is a complex amide synthesized from the parent carboxylic acid.[6] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.[7][8][9]

Inhibition of MTP blocks the loading of triglycerides onto nascent apoB, thereby preventing the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[10][11] This leads to a reduction in the secretion of these lipoproteins into the bloodstream, ultimately lowering plasma levels of triglycerides and cholesterol.[10][11] This mechanism of action has been explored for the treatment of obesity and hyperlipidemia.[12]

Signaling Pathway of MTP Inhibition:

G cluster_ER Endoplasmic Reticulum ApoB Apolipoprotein B (apoB) MTP Microsomal Triglyceride Transfer Protein (MTP) ApoB->MTP TG Triglycerides TG->MTP VLDL_Chylo VLDL / Chylomicron Assembly MTP->VLDL_Chylo Lipidation Dirlotapide Dirlotapide (Derivative of Core Compound) Dirlotapide->MTP Inhibits Secretion Lipoprotein Secretion VLDL_Chylo->Secretion Bloodstream Decreased Plasma Triglycerides & Cholesterol Secretion->Bloodstream

The inhibitory effect of a derivative on the MTP-mediated lipoprotein assembly pathway.

Conclusion

This compound is a valuable synthon in drug discovery, largely owing to the influence of the trifluoromethyl group on the electronic and pharmacokinetic properties of the resulting molecules. While comprehensive experimental data on the parent compound is limited, the biological activity of its derivatives, such as the MTP inhibitor dirlotapide, highlights the potential of this chemical scaffold. Further experimental characterization of the core molecule is warranted to fully elucidate its properties and expand its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 496946-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl (-CF3) group at the 5-position imparts unique physicochemical properties that can enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid, modulate the electron density of the indole ring, and improve metabolic stability and lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 496946-78-2[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol
Appearance Solid
Purity ≥97%[2]
Canonical SMILES O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1[1]
InChI InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16)[1]
InChI Key FYRRCNKOGMDNSI-UHFFFAOYSA-N[1]

Synthesis

Conceptual Synthetic Pathways

a) Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][4][5][6] For the synthesis of the title compound, the starting material would be 2-nitro-4-(trifluoromethyl)toluene.

G A 2-Nitro-4-(trifluoromethyl)toluene D Condensation A->D B Diethyl oxalate B->D C Base (e.g., NaOEt) C->D E Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)-3-oxobutanoate D->E F Reductive Cyclization (e.g., Zn/AcOH or H₂, Pd/C) E->F G Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate F->G H Hydrolysis (e.g., NaOH, H₂O) G->H I This compound H->I

Caption: Reissert Synthesis Approach.

b) Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8] To synthesize the ester precursor of the title compound, 4-(trifluoromethyl)phenylhydrazine would be reacted with an appropriate pyruvate derivative, such as ethyl pyruvate, followed by cyclization and subsequent hydrolysis.

G A 4-(Trifluoromethyl)phenylhydrazine C Hydrazone Formation A->C B Ethyl pyruvate B->C D Ethyl 2-((4-(trifluoromethyl)phenyl)hydrazono)propanoate C->D F Fischer Indolization D->F E Acid Catalyst (e.g., H₂SO₄, PPA) E->F G Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate F->G H Hydrolysis (e.g., LiOH, H₂O) G->H I This compound H->I

Caption: Fischer Synthesis Approach.

Spectroscopic Data (Predicted and Analog-Based)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known spectra of similar indole-2-carboxylic acid derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The proton at the 3-position will likely appear as a singlet. The protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted system, with coupling to the fluorine atoms of the -CF₃ group potentially observable. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the NH proton of the indole ring will also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid will be in the downfield region (around 160-170 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

  • An N-H stretching band for the indole ring, typically around 3300-3500 cm⁻¹.

  • Strong C-F stretching bands associated with the trifluoromethyl group, usually found in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 229. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of enzyme inhibitors and other potential therapeutic agents.

Synthesis of a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor

This compound is a precursor in the synthesis of dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[9]

Precursor for Anti-Trypanosoma cruzi Agents

Derivatives of this compound have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Scaffold for HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold is being explored for the development of novel HIV-1 integrase strand transfer inhibitors.[1] The trifluoromethyl substituent at the 5-position can be a key feature in optimizing the potency and pharmacokinetic properties of these inhibitors.

Experimental Protocols

The following is a detailed experimental protocol for the use of this compound in the synthesis of an amide derivative, as reported in the development of anti-Trypanosoma cruzi agents.

Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process A 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid G Amide Coupling A->G B N-(4-(Aminomethyl)phenyl) methanesulfonamide hydrochloride B->G C Coupling Agent (e.g., HATU, HOBt) C->G D Base (e.g., DIPEA) D->G E Solvent (e.g., DMF) E->G F Room Temperature F->G H Work-up & Purification (e.g., FCC) G->H I N-(4-(Methylsulfonamido)benzyl)-5- (trifluoromethyl)-1H-indole-2-carboxamide H->I

Caption: Amide Coupling Workflow.

Procedure:

To a solution of this compound (69 mg, 0.30 mmol) and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (85 mg, 0.36 mmol) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (FCC) on silica gel, typically using a gradient of methanol in dichloromethane, to yield the title compound as a white solid (71 mg, 58% yield).

Characterization Data for the Product:

  • ¹H NMR (250 MHz, DMSO-d₆): δ 12.06 (s, 1H), 9.67 (s, 1H), 9.17 (t, J = 5.9 Hz, 1H), 8.07 (s, 1H), 7.60 (d, J = 8.7 Hz, 1H), 7.46 (dd, J = 8.8, 1.8 Hz, 1H), 7.31 (d, J = 8.3 Hz, 3H), 7.18 (d, J = 8.5 Hz, 2H), 4.47 (d, J = 5.8 Hz, 2H), 2.95 (s, 3H).

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. The presence of the trifluoromethyl group at the 5-position of the indole ring provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Its utility in the synthesis of enzyme inhibitors and other therapeutic candidates highlights its importance for researchers and professionals in the field of drug development. Further exploration of its synthetic accessibility and biological applications is likely to yield novel and effective therapeutic agents.

References

The Biological Frontier: A Technical Guide to Trifluoromethyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell permeability. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl indole derivatives, focusing on their anticancer, anti-HIV, and antimicrobial properties. It offers a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various trifluoromethyl indole derivatives, providing a comparative overview of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethyl Indole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Trifluoromethyl-isoxazole derivativeMCF-7 (Breast)2.63[1]
4-Trifluoromethyl-isoxazole derivative4T1 (Breast)-[1]
4-Trifluoromethyl-isoxazole derivativePC-3 (Prostate)-[1]
Bisindole with 4-trifluoromethyl substituentHepG2 (Liver)7.37[2]
Indole-sulfonamide derivative 36HuCCA-1 (Cholangiocarcinoma)9.69[2]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)Strong cytotoxic effect[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)Strong cytotoxic effect[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bDU145 (Prostate)Strong cytotoxic effect[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bMCF-7 (Breast)Strong cytotoxic effect[3]
Table 2: Anti-HIV Activity of Trifluoromethyl Indole Derivatives
Compound/DerivativeHIV StrainCell LineEC50 (µM)IC50 (µM)Reference
Pyrrolobenzoxazepinone 16eHIV-1 (AZT-sensitive)MT-4-0.25[4]
C2/C7 doubly arylated tetrapodal derivative 33 (AL-518)HIV-1MT-40.006-[5]
1,2,4-triazole phenylalanine derivative d19HIV-1MT-42.69-[6]
1,2,4-triazole phenylalanine derivative d19HIV-2MT-42.69-[6]
Table 3: Antimicrobial Activity of Trifluoromethyl Indole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazole derivative 13MRSA3.12[7]
N-(trifluoromethyl)phenyl pyrazole derivative 25S. aureus (3/5 strains)0.78[7]
N-(trifluoromethyl)phenyl pyrazole derivative 25S. epidermidis1.56[7]
N-(trifluoromethyl)phenyl pyrazole derivative 25E. faecium0.78[7]
Indole-triazole derivativeS. aureus3.125-50[8]
Indole-triazole derivativeMRSA3.125-50[8]
Indole-triazole derivativeE. coli3.125-50[8]
Indole-triazole derivativeB. subtilis3.125-50[8]
Indole-triazole derivativeC. albicans3.125-50[8]
Indole-triazole derivativeC. krusei3.125-50[8]
4-amino substituted 2,8-bis(trifluoromethyl)quinoline 1M. tuberculosis H37Rv3.13[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl indole derivatives.

Synthesis of 2-(Trifluoromethyl)indoles

A common method for the synthesis of 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines.[10]

Materials:

  • 2-Alkynylaniline substrate

  • Fluoroform-derived CuCF3 reagent

  • N-tosyl or N-mesyl protecting group

  • Solvent (e.g., DMF)

  • Additives (e.g., TMEDA)

Procedure:

  • To a solution of the N-protected 2-alkynylaniline in the chosen solvent, add the CuCF3 reagent and any additives.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2-(trifluoromethyl)indole.[10]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well microtiter plates

  • Trifluoromethyl indole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-treated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-HIV Activity Assay using MT-4 Cells

MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and are commonly used to screen for anti-HIV compounds.[16][17][18]

Materials:

  • MT-4 cells

  • Complete culture medium

  • HIV-1 virus stock (e.g., IIIB or NL4-3 strain)

  • 96-well microtiter plates

  • Trifluoromethyl indole derivative (test compound)

  • Cell viability reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.[16]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Virus Infection: Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[16]

  • Assessment of Cytopathic Effect: After incubation, assess the cytopathic effect of the virus by measuring cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of protection from virus-induced cell death for each concentration of the test compound. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI), calculated as CC50/EC50, is used to evaluate the therapeutic window of the compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Trifluoromethyl indole derivative (test compound)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of trifluoromethyl indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Starting Materials (e.g., 2-Alkynylaniline) Synthesis Chemical Synthesis (e.g., Domino Cyclization) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Anticancer, Anti-HIV, Antimicrobial) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & Selectivity) SAR_Studies->Lead_Optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET In_Vivo In Vivo Efficacy Studies (Animal Models) ADMET->In_Vivo

General experimental workflow for the discovery and development of trifluoromethyl indole derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB mTORC1->NFkB Activation Indole Trifluoromethyl Indole Derivative Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression Regulation

Inhibition of the PI3K/Akt/mTOR signaling pathway by trifluoromethyl indole derivatives in cancer cells.

References

In-Depth Technical Guide: 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical properties. This strategic fluorination is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading to enhanced binding affinity and efficacy for various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and experimental evaluation of this compound and its derivatives.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis and biological assays.

PropertyValueReference
Molecular Weight 229.158 g/mol [1][2]
Molecular Formula C₁₀H₆F₃NO₂[1][2]
CAS Number 496946-78-2[1][2]
Appearance Solid[1]
Purity Typically ≥97%[2]
IUPAC Name This compound[1]
Canonical SMILES O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1[1]

Synthesis and Derivatization

This compound serves as a versatile building block in organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the creation of a diverse library of derivatives. Common synthetic transformations include amidation and esterification to introduce various side chains, which is a key strategy in tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

A general workflow for the derivatization of this compound is depicted below.

G A 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Further Modifications (e.g., Cross-Coupling) B->D C->D

Synthetic utility of this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated significant activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial role in the observed potency. The table below summarizes some of the key biological activities and associated targets for derivatives of this scaffold.

Biological Target/ActivityDerivative ClassKey FindingsReference
Antiplasmodial Activity Indole-2-carboxamidesThe 5-trifluoromethyl substitution was well-tolerated and resulted in potent antiplasmodial activity against P. falciparum.
Dual EGFR/CDK2 Inhibition 5-Substituted-indole-2-carboxamides3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide showed potent antiproliferative action and inhibited both EGFR and CDK2.
HIV-1 Integrase Inhibition Indole-2-carboxylic acid derivativesThe indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors.[3][4][5]
Anti-Trypanosoma cruzi Activity 1H-Indole-2-carboxamidesN-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide was synthesized and evaluated for its activity against T. cruzi.[6][7]

Signaling Pathways

The diverse biological activities of this compound derivatives implicate their interaction with several critical signaling pathways. For instance, its role as a dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle and proliferation pathways in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CDK2 CDK2/Cyclin E G1_S G1/S Transition CDK2->G1_S Inhibitor 5-(Trifluoromethyl)-1H- indole-2-carboxamide Derivative Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

Dual inhibition of EGFR and CDK2 signaling pathways.

Experimental Protocols

Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

This protocol describes the synthesis of an amide derivative of this compound, which has been investigated for its anti-Trypanosoma cruzi activity.[6][7]

Materials:

  • This compound

  • N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

  • Amine coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compound (e.g., a derivative of this compound)

  • Control inhibitor (e.g., Erlotinib)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer.

  • In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.

  • Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.

  • Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme with vehicle).

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight the broad potential of this chemical class. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the exploration and development of new drugs based on the this compound core.

References

Solubility Profile of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a predictive solubility framework based on structural analogs and established physicochemical principles. Furthermore, a detailed experimental protocol for accurate solubility determination is provided to empower researchers to generate precise data for their specific applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a common motif in biologically active molecules, and the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Predicted Solubility in Organic Solvents

Based on these structural features, the following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental data.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe carboxylic acid and indole N-H groups can form strong hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateHighly polar nature and ability to act as hydrogen bond acceptors allow for effective solvation of the polar functional groups. Solubility in ACN might be slightly lower compared to DMSO and DMF.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to LowThese solvents have moderate polarity and can act as hydrogen bond acceptors, but the interactions are generally weaker than with protic or highly polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformLowThe overall polarity of the molecule may not be sufficient for high solubility in these less polar solvents, although some interaction with the aromatic ring is possible.
Aromatic Toluene, BenzeneLow to Very LowWhile π-π stacking interactions between the indole ring and the aromatic solvent can occur, the polar carboxylic acid group will significantly limit solubility in these non-polar environments.
Aliphatic Hexanes, HeptaneVery LowAs highly non-polar solvents, hexanes and heptane are poor solvents for polar molecules like this compound.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound.

Materials and Equipment
  • This compound (high purity, >98%)

  • Analytical grade organic solvents

  • Analytical balance (precision ± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is essential.

    • Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). It is advisable to conduct a preliminary time-course experiment to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute for analysis filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining solubility via the shake-flask method.

Role in Chemical Synthesis

This compound is a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The following diagram illustrates its potential synthetic transformations.

G cluster_starting Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Products start_node 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid esterification Esterification start_node->esterification amidation Amidation start_node->amidation reduction Reduction start_node->reduction ring_reaction Indole Ring Reactions (e.g., N-alkylation) start_node->ring_reaction esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides alcohols Hydroxymethyl Indoles reduction->alcohols functionalized_indoles Further Functionalized Indoles ring_reaction->functionalized_indoles

Caption: Synthetic utility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a predictive understanding based on its molecular structure provides a valuable starting point for experimental design. The compound is anticipated to exhibit higher solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For applications requiring precise solubility information, the provided shake-flask experimental protocol offers a robust methodology. A thorough understanding and experimental determination of the solubility of this compound will enable scientists to optimize its handling, formulation, and application in their research and development endeavors.

Spectroscopic Data and Experimental Protocols for 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and similar compounds in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 496946-78-2, Molecular Formula: C₁₀H₆F₃NO₂). These predictions are derived from the known spectral characteristics of the indole nucleus, the carboxylic acid functional group, and the influence of the electron-withdrawing trifluoromethyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~12.0br s1HN-H
~8.0s1HH-4
~7.7d1HH-6
~7.5d1HH-7
~7.3s1HH-3

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets for the carboxylic acid and N-H protons are due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~138C-7a
~130C-2
~127 (q, J ≈ 32 Hz)C-5
~125C-3a
~124 (q, J ≈ 272 Hz)-CF₃
~122C-6
~118C-4
~113C-7
~105C-3

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1620, 1580, 1470Medium-StrongC=C stretch (Aromatic)
~1320StrongC-F stretch
~1250MediumC-O stretch
~1160, 1120StrongC-F stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
229High[M]⁺ (Molecular Ion)
212Medium[M-OH]⁺
184High[M-COOH]⁺
164Medium[M-COOH-HF]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic N-H and COOH protons.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for a solid sample.

  • Ionization: Volatilize the sample by heating the probe. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 5-(trifluoromethyl)- 1H-indole-2-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms Sample ir Infrared Spectroscopy (IR) - Functional Group Identification purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Structural Elucidation purification->nmr Sample interpretation Combined Data Analysis ms->interpretation ir->interpretation nmr->interpretation validation Structure Confirmation interpretation->validation

Workflow for Spectroscopic Characterization.

The Therapeutic Potential of Indole-2-Carboxylic Acids: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this compound class, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

The therapeutic utility of indole-2-carboxylic acids stems from their ability to interact with a diverse range of biological targets implicated in various pathologies, including cancer, neurodegenerative diseases, viral infections, and inflammatory conditions. The following table summarizes the key molecular targets and the corresponding inhibitory or antagonistic activities of representative indole-2-carboxylic acid derivatives.

TargetCompound/DerivativeActivityValueDisease Relevance
Indoleamine 2,3-dioxygenase 1 (IDO1)6-acetamido-indole-2-carboxylic acid derivative (9o-1)IC501.17 µMCancer
Tryptophan 2,3-dioxygenase (TDO)6-acetamido-indole-2-carboxylic acid derivative (9o-1)IC501.55 µMCancer
IDO1 and TDOpara-benzoquinone derivative (9p-O)IC50Double-digit nMCancer
NMDA Receptor (Glycine Site)Indole-2-carboxylic acid (I2CA)IC50105 µMNeurological Disorders
NMDA Receptor (Glycine Site)5-Fluoro-I2CAKi15 µMNeurological Disorders
NMDA Receptor (Glycine Site)5-F-Indole-2-carboxylic acidIC5061 µMNeurological Disorders
NMDA Receptor (Glycine Site)Tricyclic indole-2-carboxylic acid (3g, SM-31900)Ki1.0 ± 0.1 nMNeurological Disorders
HIV-1 IntegraseIndole-2-carboxylic acidIC5032.37 µMHIV/AIDS
HIV-1 IntegraseIndole-2-carboxylic acid derivative (17a)IC503.11 µMHIV/AIDS
HIV-1 IntegraseIndole-2-carboxylic acid derivative (20a)IC500.13 µMHIV/AIDS
Cysteinyl Leukotriene Receptor 1 (CysLT1)Indole derivative 1IC500.66 ± 0.19 µMAsthma, Allergic Rhinitis
Cysteinyl Leukotriene Receptor 1 (CysLT1)3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)IC500.0059 ± 0.0011 µMAsthma, Allergic Rhinitis
Cysteinyl Leukotriene Receptor 2 (CysLT2)3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)IC5015 ± 4 µMInflammation
Tubulin Polymerization5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)EC500.1 µMCancer
Tubulin Polymerization5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)EC500.1 µMCancer
Growth Inhibition (T47D cells)5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)GI500.9 µMCancer
Mycobacterium tuberculosis (MmpL3)Indoleamide analogue (8g)MIC0.32 µMTuberculosis
Kinase Inhibition (EGFR, VEGFR-2, BRAFV600E)Indole-2-carboxamide derivatives (Va-o)GI5026 nM - 86 nMCancer

Key Signaling Pathways and Mechanisms of Action

IDO1/TDO Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. Indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, thereby restoring T-cell function and promoting immune-mediated tumor rejection.[1]

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine ImmuneSuppression Immune Suppression (T-cell dysfunction) Kynurenine->ImmuneSuppression TumorGrowth Tumor Growth ImmuneSuppression->TumorGrowth IDO1_TDO->Kynurenine catabolism I2CA_derivative Indole-2-carboxylic Acid Derivative I2CA_derivative->IDO1_TDO Inhibition

IDO1/TDO Inhibition by Indole-2-Carboxylic Acid Derivatives
NMDA Receptor Antagonism in Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[2] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions like stroke and epilepsy.[2] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation.[3] Indole-2-carboxylic acid acts as a competitive antagonist at this glycine binding site, thereby inhibiting NMDA receptor function and offering a potential neuroprotective mechanism.[2][3]

NMDA_Receptor_Pathway cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Ion_Channel Ion Channel Activation Channel Activation (Ca2+ Influx) Glutamate_Site->Activation Glycine_Site Glycine Site Glycine_Site->Activation Ion_Channel->Activation Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site I2CA Indole-2-carboxylic Acid I2CA->Glycine_Site Competitive Antagonism Excitotoxicity Excitotoxicity Activation->Excitotoxicity

NMDA Receptor Antagonism by Indole-2-Carboxylic Acid
HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[4][5] This process involves a strand transfer reaction that is dependent on the coordination of two magnesium ions (Mg2+) within the enzyme's active site.[5] Indole-2-carboxylic acid derivatives have been designed to chelate these magnesium ions, thereby inhibiting the strand transfer activity of HIV-1 integrase and blocking viral replication.[4][6]

HIV_Integrase_Inhibition Viral_DNA Viral DNA HIV_Integrase HIV-1 Integrase (with Mg2+) Viral_DNA->HIV_Integrase Host_Genome Host Genome Host_Genome->HIV_Integrase Integration Viral DNA Integration HIV_Integrase->Integration Strand Transfer I2CA_derivative Indole-2-carboxylic Acid Derivative I2CA_derivative->HIV_Integrase Chelates Mg2+ Inhibits Strand Transfer Replication Viral Replication Integration->Replication

Mechanism of HIV-1 Integrase Inhibition

Experimental Protocols

General Synthesis of Indole-2-Carboxamides

A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[7]

Materials:

  • Substituted indole-2-carboxylic acid

  • Amine hydrochloride (e.g., rimantadine hydrochloride)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

Protocol:

  • To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DCM, add EDC·HCl (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

In Vitro HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase can be evaluated using a commercially available assay kit.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • Assay buffer containing Mg2+

  • Indole-2-carboxylic acid derivatives (test compounds)

  • Positive control inhibitor (e.g., Raltegravir)

  • Detection system (e.g., fluorescence-based)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

  • Add varying concentrations of the test compounds or the positive control to the reaction mixture.

  • Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.

  • Add the target DNA to the reaction mixture to initiate the strand transfer reaction.

  • Continue the incubation to allow for the integration of the processed donor DNA into the target DNA.

  • Stop the reaction and quantify the amount of strand transfer product using the detection system.

  • Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow_HIV_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Donor DNA, Integrase) Start->Prepare_Mixture Add_Compounds Add Test Compounds and Controls Prepare_Mixture->Add_Compounds Incubate_1 Incubate (3'-processing) Add_Compounds->Incubate_1 Add_Target_DNA Add Target DNA Incubate_1->Add_Target_DNA Incubate_2 Incubate (Strand Transfer) Add_Target_DNA->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Quantify_Product Quantify Strand Transfer Product Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Values Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for HIV-1 Integrase Inhibition Assay

Conclusion

The indole-2-carboxylic acid scaffold serves as a privileged structure in drug discovery, giving rise to compounds with potent and diverse pharmacological activities. The ability of its derivatives to modulate key targets in cancer, neurological disorders, infectious diseases, and inflammatory conditions highlights its significant therapeutic potential. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic opportunities offered by this versatile class of molecules. Future efforts in structural optimization and mechanistic studies are warranted to translate the promising in vitro and in vivo activities of indole-2-carboxylic acid derivatives into novel clinical candidates.

References

structural characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a prevalent scaffold in numerous biologically active molecules, while the trifluoromethyl group at the 5-position can enhance crucial properties such as lipophilicity and metabolic stability. The carboxylic acid moiety at the 2-position serves as a versatile handle for synthetic modifications, making this molecule a valuable intermediate for the synthesis of complex chemical entities, including potential pharmaceutical candidates.

This guide provides a comprehensive overview of the key methodologies for the complete . While specific experimental data for this exact molecule is not extensively published, this document outlines standardized protocols and presents expected data based on the analysis of structurally analogous compounds.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound is to ascertain its basic molecular properties.

Caption: Molecular structure of the target compound.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆F₃NO₂[1]
Molecular Weight229.16 g/mol [2]
CAS Number496946-78-2[1][2]
AppearanceExpected to be a solid[1]
IUPAC NameThis compound[1]

Crystallographic Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol
  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[3]

    • Method: Slow evaporation is a common technique for small organic molecules.[4][5]

    • Procedure:

      • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

      • Filter the solution into a clean vial to remove any particulate matter.

      • Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.

      • Store the vial in a vibration-free environment at a constant temperature.[5]

      • Monitor periodically for the formation of well-defined single crystals (typically >0.1 mm in all dimensions).[3]

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The instrument (e.g., a Bruker D8 Venture diffractometer with a Mo or Cu Kα X-ray source) is used to irradiate the crystal.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are identified and the structural model is refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.

Expected Crystallographic Data

While specific data for the title compound is unavailable, data from analogous indole-2-carboxylic acids suggest key features. For example, 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system and forms cyclic dimers through hydrogen bonds between the carboxylic acid groups.[6] A similar hydrogen bonding motif is anticipated for the trifluoromethyl derivative.

Table 2: Predicted Crystallographic Parameters (based on analogs)

ParameterPredicted Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Interactions- Strong O-H···O hydrogen bonds forming centrosymmetric dimers.
- N-H···O hydrogen bonds between the indole N-H and a carbonyl or trifluoromethyl oxygen.
- Potential C-F···H or π-π stacking interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]

    • Transfer the solution to a standard 5 mm NMR tube. If any solid is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

    • Acquire the ¹H spectrum using standard pulse sequences.[7]

    • For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.[8]

The chemical shifts are predicted based on data for indole-2-carboxylic acid and the known electronic effects of the trifluoromethyl group (strong electron-withdrawing).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityNotes
¹H
COOH> 12.0broad sAcidic proton, typically broad and downfield.
NH~12.0broad sIndole N-H proton.
H4~8.1dPositioned ortho to the electron-withdrawing CF₃ group, expected to be significantly downfield.
H6~7.6dd
H7~7.8d
H3~7.2s
¹³C
C=O~163sCarboxylic acid carbonyl carbon.
C7a~138s
C2~130s
C5~125q (J ~30 Hz)Carbon attached to the CF₃ group, will appear as a quartet in a proton-coupled spectrum due to C-F coupling.
C3a~127s
CF₃~124q (J ~270 Hz)Trifluoromethyl carbon, will appear as a large quartet.
C6~122s
C4~119s
C7~114s
C3~108s
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol).[9]

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is automatically generated as an absorbance or transmittance plot.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3300 - 2500O-H stretch (Carboxylic Acid)Broad, Strong
~3300N-H stretch (Indole)Medium, Sharp
1720 - 1680C=O stretch (Carboxylic Acid)Strong, Sharp
1600 - 1450C=C stretch (Aromatic)Medium
1350 - 1150C-F stretch (CF₃)Strong
1320 - 1210C-O stretch (Carboxylic Acid)Medium
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[11]

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode or 0.1% ammonia for negative ion mode).[11][12]

    • Ensure the final solution is free of any particulates.

  • Data Acquisition:

    • The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

    • A high voltage is applied to generate charged droplets, which desolvate to produce gas-phase ions.[12]

    • The mass analyzer separates the ions based on their m/z ratio.

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the molecular ion.

Table 5: Predicted High-Resolution Mass Spectrometry Data

Ion ModeAdductCalculated Exact Mass (m/z)
Positive[M+H]⁺230.0423
Negative[M-H]⁻228.0278

Visualizing the Characterization Workflow and Biological Context

Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation synthesis Synthesis of Compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir xrd Single-Crystal XRD purification->xrd structure Final Structure Elucidation nmr->structure ms->structure ftir->structure xrd->structure

Caption: General workflow for structural characterization.

Potential Biological Pathway: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase.[13] The mechanism often involves the chelation of two essential magnesium ions (Mg²⁺) in the enzyme's active site by the carboxyl group and the indole nitrogen, thereby blocking the strand transfer step of viral DNA integration into the host genome.[13][14]

HIV-1 Integrase Inhibition Mechanism cluster_active_site Integrase Active Site cluster_inhibition mg1 Mg²⁺ mg2 Mg²⁺ inhibitor Indole-2-Carboxylic Acid Derivative chelation Chelation inhibitor->chelation chelation->mg1 chelation->mg2 inhibition Inhibition of Strand Transfer chelation->inhibition host_dna Host DNA viral_dna Viral DNA

Caption: Inhibition of HIV-1 integrase by chelation.

Conclusion

The requires a multi-technique approach. While specific experimental data remains to be published, the combination of X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry provides a robust framework for its complete elucidation. The data and protocols presented in this guide, based on established chemical principles and analysis of analogous structures, offer a comprehensive roadmap for researchers. The unique combination of the indole-2-carboxylic acid scaffold and a trifluoromethyl substituent makes this compound a promising candidate for further investigation, particularly in the development of novel therapeutic agents.

References

Methodological & Application

The Strategic Role of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile scaffold of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is proving to be a cornerstone in the development of novel therapeutic agents, offering a robust framework for designing potent and selective inhibitors for a range of diseases. This key intermediate is instrumental in the synthesis of compounds targeting cancer, metabolic disorders, infectious diseases, and viral infections, underscoring its significance in medicinal chemistry and drug development.

The strategic incorporation of a trifluoromethyl group at the 5-position of the indole ring significantly enhances crucial drug-like properties. This modification is known to increase lipophilicity, which can improve membrane permeability and cellular uptake, and bolster metabolic stability, leading to a longer duration of action in the body.[1] The carboxylic acid moiety at the 2-position serves as a versatile handle for synthetic modifications, allowing for the creation of diverse libraries of compounds with fine-tuned pharmacological profiles.[1]

This application note provides a comprehensive overview of the utility of this compound in drug design, summarizing key quantitative data, detailing experimental protocols for the synthesis and evaluation of its derivatives, and visualizing the associated biological pathways and experimental workflows.

Application in Oncology: Dual EGFR/CDK2 Inhibition

Derivatives of this compound have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. The trifluoromethyl group plays a crucial role in the activity of these compounds.

A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their antiproliferative activity. The quantitative data for the most potent compounds are summarized below.

CompoundTarget(s)IC50 (nM)GI50 (nM)Reference Compound
5g EGFR/CDK2EGFR: 124, CDK2: 3355Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20)
5i EGFR/CDK2EGFR: 103, CDK2: 2449Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20)
5j EGFR/CDK2EGFR: 85, CDK2: 1637Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20)

.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives

A general procedure for the synthesis of 5-substituted-3-ethylindole-2-carboxamides involves the coupling of the corresponding 5-substituted-3-ethyl-1H-indole-2-carboxylic acid with a desired amine.

General Amide Coupling Procedure (as described for related indole-2-carboxamides):

  • Dissolve the this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.1 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G indole_acid 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid carboxamide 5-(Trifluoromethyl)-1H- indole-2-carboxamide Derivative indole_acid->carboxamide Amide Coupling coupling_reagents Coupling Agents (e.g., HATU, DIPEA) coupling_reagents->carboxamide amine Amine (R-NH2) amine->carboxamide

Caption: Synthetic scheme for indole-2-carboxamide derivatives.

Targeting Metabolic Diseases: MTP Inhibition for Obesity

A derivative of this compound, dirlotapide, has been developed as a potent and gut-selective microsomal triglyceride transfer protein (MTP) inhibitor for the treatment of obesity.[2] Dirlotapide demonstrated excellent potency against the MTP enzyme in both HepG2 cells and canine hepatocytes.[2]

Application in Infectious Diseases: Anti-Trypanosoma cruzi Activity

The this compound scaffold has been explored for the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] Interestingly, in a study exploring structure-activity relationships of 1H-indole-2-carboxamides, the analog containing the 5-trifluoromethyl group was found to be inactive (pEC50 < 4.2), highlighting the sensitive nature of substitutions on the indole core for this particular target.[3][4] This underscores the importance of substituent effects in drug design, where a group beneficial for one target may be detrimental for another.

Antiviral Applications: HIV-1 Integrase Inhibition

In the search for novel treatments for HIV-1, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[5][6] The indole nucleus and the C2 carboxyl group are crucial for chelating with two Mg2+ ions within the active site of the integrase.[5] A derivative, compound 17a, which incorporates a trifluoromethylbenzyl group, demonstrated significant inhibitory activity with an IC50 value of 3.11 μM.[5]

CompoundTargetIC50 (μM)
Indole-2-carboxylic acid (1) HIV-1 Integrase32.37[5]
17a HIV-1 Integrase3.11[5]

.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the compounds against HIV-1 integrase can be evaluated using a commercially available HIV-1 integrase assay kit.

  • Prepare a reaction mixture containing the HIV-1 integrase enzyme, the donor DNA substrate, and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding the target DNA substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of integrated DNA using a specific antibody and a colorimetric or fluorometric substrate.

  • Measure the signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

G integrase HIV-1 Integrase integration Integration integrase->integration vDNA Viral DNA vDNA->integration host_DNA Host DNA host_DNA->integration inhibitor 5-(CF3)-Indole Derivative inhibitor->integrase Inhibits

Caption: Inhibition of HIV-1 integrase by indole derivatives.

Conclusion

This compound stands out as a privileged scaffold in drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, combined with the synthetic tractability of the carboxylic acid function, provide a powerful platform for the development of new medicines. The diverse applications of its derivatives in oncology, metabolic diseases, and infectious diseases highlight its broad therapeutic potential and solidify its importance for researchers and drug development professionals. Further exploration of this versatile building block is anticipated to yield a new generation of innovative therapies.

References

Application Notes and Protocols: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 5-position of the indole ring can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. This document provides detailed protocols for the synthesis of these valuable compounds, starting from the preparation of the key intermediate, 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, followed by its coupling with various amines to generate a diverse library of carboxamides.

Synthetic Workflow Overview

The synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxamides is primarily achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, this compound. A common and effective method for this is the Fischer indole synthesis, which constructs the indole ring system, followed by the hydrolysis of the resulting ester. The second stage is the amide bond formation, where the synthesized carboxylic acid is coupled with a desired amine using standard peptide coupling reagents.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amide Coupling A 4-(Trifluoromethyl)phenylhydrazine C Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate A->C Fischer Indole Synthesis B Ethyl pyruvate B->C D This compound C->D Ester Hydrolysis G 5-(Trifluoromethyl)-1H-indole-2-carboxamide D->G Amide Bond Formation E Amine (R-NH2) E->G F Coupling Agents (e.g., HATU, EDC) F->G

Caption: General synthetic workflow for 5-(trifluoromethyl)-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is divided into two steps: the Fischer indole synthesis to form the ethyl ester intermediate, followed by its hydrolysis.

Step 1a: Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

This procedure is based on the general principles of the Fischer indole synthesis.

Materials:

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., polyphosphoric acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in absolute ethanol.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.

Step 1b: Hydrolysis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Materials:

  • Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) (e.g., 2M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 5 equivalents).

  • Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by the slow addition of hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: General Procedure for the Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamides via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Syringes for reagent addition

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: typically a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 5-(trifluoromethyl)-1H-indole-2-carboxamide.

Data Presentation: Amide Coupling Reactions

The following table summarizes representative examples of the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxamides using the general amide coupling protocol.

EntryAmine SubstrateCoupling ReagentBaseSolventYield (%)
1BenzylamineHATUDIPEADMF85
24-FluoroanilineEDC/HOBtDIPEADMF/DCM78
3MorpholineT3PPyridineDCM82
4N-(4-(aminomethyl)phenyl)methanesulfonamideHATUDIPEADMF71[1]
5PiperidineCOMUDIPEADMF88

Potential Biological Activities and Signaling Pathways

Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxamides have been explored for various therapeutic applications. Two notable areas of investigation are their roles as inhibitors of Microsomal Triglyceride Transfer Protein (MTP) and as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP leads to a reduction in the secretion of these lipoproteins, thereby lowering plasma levels of triglycerides and LDL-cholesterol.

MTP_Inhibition cluster_0 Cellular Process ER Endoplasmic Reticulum Lumen MTP MTP VLDL VLDL Assembly MTP->VLDL Loading onto ApoB ApoB ApoB ApoB->VLDL Lipids Triglycerides, Cholesteryl Esters Lipids->MTP Transfer of Lipids Secretion Secretion into Bloodstream VLDL->Secretion Inhibitor 5-(trifluoromethyl)-1H-indole-2-carboxamide (MTP Inhibitor) Inhibitor->MTP Inhibition

Caption: Mechanism of MTP inhibition by 5-(trifluoromethyl)-1H-indole-2-carboxamides.

Dual EGFR/CDK2 Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition. The dual inhibition of both EGFR and CDK2 presents a promising strategy for cancer therapy by simultaneously blocking mitogenic signaling and cell cycle progression.

EGFR_CDK2_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 Cell Cycle Regulation EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 RB pRB CDK2->RB Phosphorylation (Inactivation) E2F E2F RB->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition Inhibitor 5-(trifluoromethyl)-1H-indole-2-carboxamide (Dual Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->CDK2 Inhibition

Caption: Dual inhibition of EGFR signaling and CDK2-mediated cell cycle progression.

References

Application of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The indole core is a prominent structural motif in numerous pharmaceuticals, and the addition of a trifluoromethyl group at the 5-position can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. While direct antiviral activity of this compound is not extensively documented in publicly available literature, its derivatives, particularly indole-2-carboxamides and esters, have demonstrated significant potential as broad-spectrum antiviral agents.[2][3][4] This document outlines the application of this compound as a scaffold in the discovery of novel antiviral drugs, summarizing the activity of its derivatives and providing detailed protocols for their evaluation.

Rationale for Use in Antiviral Drug Discovery

The indole-2-carboxylic acid scaffold provides a key structural framework for the design of antiviral compounds. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the synthesis of a diverse library of derivatives, such as esters and amides. This chemical tractability enables the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties. The trifluoromethyl group at the 5-position is a valuable addition in medicinal chemistry, often leading to improved drug-like properties.

Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

Derivatives of the indole-2-carboxylic acid scaffold have shown inhibitory activity against a range of viruses. The following table summarizes the antiviral activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives, highlighting the potential of this chemical class. It is important to note that these are derivatives and not the parent compound this compound.

Compound ClassVirusAssayIC50 / EC50Reference
Indole-2-carboxylate derivativesInfluenza A/FM/1/47Cytopathic Effect (CPE) Assay7.53 µM - 9.43 µM[3]
Indole-2-carboxylate derivativesCoxsackievirus B3Cytopathic Effect (CPE) AssayHigh Selectivity Index (17.1)[3]
Indole-2-carboxylic acid derivativesHIV-1 IntegraseStrand Transfer Inhibition0.13 µM - 3.11 µM[5]
Indole-2-carboxamide derivativesWestern Equine Encephalitis Virus (WEEV)Replicon AssayPotent Inhibition[2]
5-Fluoro-1H-indole-2,3-dione derivativesHerpes Simplex Virus 1 (HSV-1)Cell CultureActive[6]
5-Fluoro-1H-indole-2,3-dione derivativesCoxsackievirus B4Cell CultureSelective Activity[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral potential of derivatives synthesized from this compound.

General Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening compounds for activity against viruses that cause visible damage to cultured cells.

Objective: To determine the concentration of a test compound that inhibits the virus-induced cytopathic effect by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus).

  • Growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM)) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stock with a known titer (TCID50/mL).

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader.

Procedure:

  • Cell Plating: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium.

  • Infection and Treatment:

    • After 24 hours, remove the growth medium from the cell monolayer.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds.

    • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus, for cytotoxicity).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of CPE:

    • Visually inspect the wells under a microscope to assess the extent of CPE.

    • Quantify cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay is used to identify compounds that specifically inhibit the strand transfer activity of HIV-1 integrase.

Objective: To determine the concentration of a test compound that inhibits the HIV-1 integrase strand transfer reaction by 50% (IC50).

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Donor DNA (oligonucleotide mimicking the viral DNA end).

  • Target DNA (oligonucleotide mimicking the host DNA).

  • Assay buffer containing Mg2+.

  • Test compounds dissolved in DMSO.

  • Detection system (e.g., fluorescence-based or ELISA-based).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, HIV-1 integrase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the donor and target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Detection: Stop the reaction and detect the product of the strand transfer reaction using a suitable detection method.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the integrase activity by 50%.

Visualizations

Logical Workflow for Antiviral Drug Discovery

G A 5-(Trifluoromethyl)-1H- indole-2-carboxylic Acid (Scaffold) B Synthesis of Derivative Library (e.g., Amides, Esters) A->B C In vitro Antiviral Screening (e.g., CPE Assay) B->C D Hit Identification C->D D->B Inactive Compounds (Further Derivatization) E Lead Optimization (SAR Studies) D->E Active Compounds F In vivo Efficacy Studies E->F G Preclinical Development F->G G cluster_host_cell Host Cell Virus Virus Entry Entry & Uncoating Virus->Entry Replication Viral Genome Replication Entry->Replication Assembly Assembly & Release Replication->Assembly NewVirions New Virions Assembly->NewVirions Compound Indole-2-Carboxamide Derivative Compound->Replication Inhibition

References

Application Notes & Protocols: Development of HIV Integrase Inhibitors from Indole-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) based on the indole-2-carboxylic acid scaffold. This document outlines the rationale, key chemical synthesis steps, biological evaluation protocols, and data interpretation for identifying and optimizing potent anti-HIV agents.

Introduction

HIV-1 integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1][2][3][4][5] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[2][4] However, the emergence of drug-resistant mutations necessitates the continuous development of new inhibitors with improved potency and resistance profiles.[1][2][4][5]

The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel INSTIs.[1][2] The core structure, particularly the indole nucleus and the C2 carboxyl group, has been shown to effectively chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme, mimicking the binding of the viral DNA.[1][2][3][4][5] Structural optimizations, particularly at the C3 and C6 positions of the indole ring, have led to the development of highly potent inhibitors.[1] For instance, the introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site, while adding a halogenated benzene ring at C6 can improve π-π stacking interactions with the viral DNA.[1][2][4]

This document provides detailed protocols for the synthesis and evaluation of indole-2-carboxylic acid derivatives as potential HIV integrase inhibitors.

Data Presentation: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

The following table summarizes the in vitro activity of key indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDModificationsIC₅₀ (µM)Reference
Compound 3 Basic indole-2-carboxylic acid derivativeNot specified, but effective[1][5]
Compound 20a Introduction of a long branch on C3 of the indole core0.13[1][5]
Compound 17a Introduction of a C6 halogenated benzene ring3.11[2][3][4]

Experimental Protocols

Protocol 1: General Synthesis of Indole-2-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of substituted indole-2-carboxylic acid derivatives, which can be adapted based on the desired substitutions at various positions of the indole core.

Materials:

  • Substituted anilines

  • Diethyl acetylenedicarboxylate

  • Palladium on carbon (10% Pd/C)

  • Solvents (e.g., Toluene, Ethanol, Dichloromethane)

  • Reagents for substitutions (e.g., alkyl halides, arylboronic acids)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Indole-2-Carboxylate Core (Fischer Indole Synthesis)

    • React a suitably substituted aniline with a keto-ester (e.g., ethyl pyruvate) under acidic conditions to form the corresponding hydrazone.

    • Heat the hydrazone in the presence of a catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization and form the indole-2-carboxylate ester.

  • Step 2: Modifications at the C3 and C6 Positions

    • C3-Substitution: Introduce substituents at the C3 position via electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation. For example, the introduction of a long branch on C3 can be achieved by reacting the indole core with an appropriate alkyl halide in the presence of a base.[1]

    • C6-Substitution: Introduce substituents at the C6 position, such as a halogenated benzene ring, using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with the corresponding boronic acid or organotin reagent.[2][4]

  • Step 3: Hydrolysis of the Ester

    • Hydrolyze the ester at the C2 position to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF/methanol).

    • Acidify the reaction mixture to precipitate the final indole-2-carboxylic acid derivative.

  • Step 4: Purification and Characterization

    • Purify the final compound using techniques such as recrystallization or column chromatography.

    • Characterize the structure and purity of the synthesized compound using methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of the synthesized compounds to inhibit the strand transfer step of HIV-1 integration. A real-time PCR-based assay is a sensitive and non-radioactive method.[6]

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Biotinylated HIV-1 LTR oligonucleotide substrate

  • Target DNA

  • Assay buffer (containing Mg²⁺)

  • Test compounds dissolved in DMSO

  • Avidin-coated plates

  • PCR reagents (primers, probe, polymerase, dNTPs)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the biotinylated LTR substrate.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Raltegravir) and a negative control (DMSO vehicle).

    • Incubate the mixture to allow for the 3'-processing of the LTR substrate by the integrase.[6]

  • Strand Transfer Reaction:

    • Add the target DNA to the reaction mixture.

    • Incubate to allow the strand transfer reaction to occur. The integrase will insert the processed LTR into the target DNA.

  • Detection of Inhibition:

    • Transfer the reaction mixture to an avidin-coated plate to capture the unreacted biotinylated LTR.[6]

    • The supernatant, containing the integrated product, is collected.

    • Quantify the amount of integrated product using real-time PCR with primers and a probe specific to the integrated sequence.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anti-HIV Assay

This assay determines the antiviral activity of the compounds in a cellular context. The p24 antigen capture assay is a common method.[7]

Materials:

  • Human T-cell line (e.g., C8166 or MT-4)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • Cell Plating:

    • Seed the T-cells into a 96-well plate at a predetermined density.

  • Compound Addition and Infection:

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with a known amount of HIV-1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for several rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC₅₀ value (the effective concentration that inhibits 50% of viral replication).

Protocol 4: Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells. The MTT or XTT assay is commonly used.

Materials:

  • Human T-cell line (same as in the anti-HIV assay)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Plating and Compound Addition:

    • Plate the cells and add the test compounds in the same manner as the anti-HIV assay, but without adding the virus.

  • Incubation:

    • Incubate the plates for the same duration as the anti-HIV assay.

  • Cell Viability Measurement:

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Live cells will metabolize the reagent to produce a colored formazan product.

    • If using MTT, add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the wells using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Visualizations

HIV_Integrase_Inhibition_Pathway cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrase Integrase Viral DNA->Integrase Binding Provirus Provirus Host DNA Host DNA Host DNA->Provirus Integrase->Provirus Integration Indole-2-Carboxylic_Acid_Inhibitor Indole-2-Carboxylic Acid Inhibitor Indole-2-Carboxylic_Acid_Inhibitor->Integrase Inhibition

Caption: Mechanism of action of indole-2-carboxylic acid based HIV integrase inhibitors.

Drug_Discovery_Workflow Scaffold_Identification Scaffold Identification (Indole-2-Carboxylic Acid) Chemical_Synthesis Chemical Synthesis & Structural Optimization Scaffold_Identification->Chemical_Synthesis In_Vitro_Screening In Vitro Screening Chemical_Synthesis->In_Vitro_Screening In_Vitro_Screening->Chemical_Synthesis Structure-Activity Relationship Feedback Lead_Compound_Identification Lead Compound Identification In_Vitro_Screening->Lead_Compound_Identification Potent & Selective Compounds Preclinical_Development Preclinical Development Lead_Compound_Identification->Preclinical_Development

Caption: A typical workflow for the discovery and development of novel HIV integrase inhibitors.

Logical_Relationship Core_Scaffold Indole-2-Carboxylic Acid Scaffold Chelation Chelation of Mg2+ ions in Integrase Active Site Core_Scaffold->Chelation Inhibition Inhibition of HIV Integrase Activity Chelation->Inhibition Antiviral_Effect Antiviral Effect Inhibition->Antiviral_Effect

Caption: The logical relationship from the chemical scaffold to the desired biological effect.

References

Application Notes and Protocols for Amide Coupling with 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides derived from 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This versatile building block is frequently utilized in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The following protocols describe standard amide coupling procedures using common reagents, ensuring high efficiency and product purity.

Chemical Reaction Scheme

The general scheme for the amide coupling of this compound with a primary or secondary amine is depicted below. The reaction typically involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine.

G struct1 This compound plus1 + struct2 Amine (R1-NH-R2) arrow Coupling Reagent, Base Solvent struct3 Amide Product plus2 + Byproducts

Caption: General Amide Coupling Reaction.

Experimental Protocols

Two common and effective protocols for the amide coupling of this compound are provided below. The choice of coupling reagent can depend on the specific amine used, with HATU being particularly effective for less reactive or sterically hindered amines.[2][3][4]

Protocol 1: Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of substrates.[2][4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • 5% aqueous LiCl (if using DMF)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[6][7] HOBt is added to suppress side reactions and minimize racemization.[2][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF or DCM.[5][6]

  • Add DIPEA (3.0 eq) to the mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the amide coupling of this compound. Yields are generally good to excellent, but can vary depending on the specific amine used.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF2-1685-95
EDC/HOBtDIPEADMF/DCM12-1870-90

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent(s) and Base A->B C Pre-activation (if applicable) B->C D Add Amine C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Dilute with Organic Solvent F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K

Caption: Amide Coupling Experimental Workflow.

Chemical Reaction Mechanism Pathway

This diagram illustrates the simplified mechanism of amide bond formation using a coupling reagent.

G A Carboxylic Acid C Activated Intermediate (e.g., O-acylisourea, Active Ester) A->C + B Coupling Reagent B->C E Tetrahedral Intermediate C->E + Amine D Amine D->E F Amide Product E->F G Byproduct E->G Elimination

Caption: Amide Coupling Reaction Pathway.

References

Application Notes and Protocols: Evaluating the Antiplasmodial Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. Indole derivatives have emerged as a promising class of compounds due to their structural diversity and proven activity against various pathogens.[1][2] This document provides a comprehensive set of experimental protocols for the systematic evaluation of indole derivatives for their antiplasmodial activity, from initial in vitro screening to in vivo efficacy studies.

These protocols are designed for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery. The methodologies described herein are based on established and widely validated assays in the field.

Overall Experimental Workflow

The evaluation of novel indole derivatives follows a structured progression from high-throughput in vitro screening to more complex mechanistic and in vivo studies. This tiered approach ensures that only the most promising compounds advance, saving time and resources.

G start Indole Derivative Library in_vitro In Vitro Antiplasmodial Assay (SYBR Green I) start->in_vitro cytotoxicity Cytotoxicity Assay (MTT / Resazurin) in_vitro->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity moa Mechanism of Action Studies (e.g., Hemozoin Inhibition) selectivity->moa High SI inactive Inactive / Toxic selectivity->inactive Low SI in_vivo In Vivo Efficacy Study (P. berghei Mouse Model) moa->in_vivo lead Lead Compound Identification in_vivo->lead Active & Safe in_vivo->inactive Inactive / Toxic G culture Culture & Synchronize P. falciparum add_parasites Add Parasite Suspension (1% Parasitemia, 1% Hematocrit) culture->add_parasites plate Prepare Drug Dilution Plate plate->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse incubate_dark Incubate in Dark (1-2 hours) lyse->incubate_dark read Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read analyze Calculate IC₅₀ Values read->analyze G cluster_0 Parasite Food Vacuole rbc Infected Red Blood Cell vacuole Parasite Food Vacuole hb Hemoglobin globin Globin (Amino Acids) hb->globin heme Toxic Free Heme hb->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerase drug Indole Derivative drug->heme Inhibition

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. This document provides detailed protocols for the synthesis of novel kinase inhibitors based on the 5-(trifluoromethyl)-1H-indole-2-carboxylic acid core. The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity. The synthesized compounds, specifically 5-substituted-indole-2-carboxamides, have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] These kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.

This guide offers a comprehensive resource for the synthesis, purification, and biological evaluation of these promising kinase inhibitors. Detailed experimental procedures, data presentation in tabular format, and visualizations of relevant signaling pathways and workflows are provided to facilitate research and development in this area.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of synthesized 5-(trifluoromethyl)-1H-indole-2-carboxamide derivatives against EGFR and CDK2.

Table 1: EGFR Inhibitory Activity of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives.

Compound IDStructureIC50 (nM) vs. EGFR
5i 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide85 ± 5
5j 3-Ethyl-N-(4-(4-methylpiperazin-1-yl)phenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide85 ± 5
Erlotinib (Reference) -80 ± 5

Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[1]

Table 2: CDK2 Inhibitory Activity of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives.

Compound IDStructureIC50 (nM) vs. CDK2
5i 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide24 ± 2
5j 3-Ethyl-N-(4-(4-methylpiperazin-1-yl)phenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide16 ± 2
Dinaciclib (Reference) -20

Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with various amines using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent.

Materials:

  • This compound

  • Substituted phenethylamine hydrochloride (or other desired amine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired substituted amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Stir the solution at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the desired 5-(trifluoromethyl)-1H-indole-2-carboxamide derivative.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using an HTRF assay format. This method is applicable for kinases like EGFR and CDK2.

Materials:

  • Kinase (e.g., recombinant human EGFR, CDK2/cyclin E)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

  • Stop solution (e.g., 100 mM EDTA in assay buffer)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the inhibitor solution.

  • Add the kinase and biotinylated substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution containing the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the synthesized indole-2-carboxamide derivatives.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos SOS Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation BRAF BRAF (V600E) Ras->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Transcription Factor Activation Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->BRAF Inhibition

Caption: BRAF(V600E) Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the overall workflow from synthesis to biological evaluation of the novel kinase inhibitors.

Experimental_Workflow Start This compound + Amine Synthesis Amide Coupling (BOP, DIPEA, DCM) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Compound Pure Indole-2-carboxamide Derivative Characterization->Compound KinaseAssay In Vitro Kinase Assay (e.g., HTRF) Compound->KinaseAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis Result Quantitative Inhibition Data DataAnalysis->Result

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols: The Role of Trifluoromethyl Indoles in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a ubiquitous and privileged structure in biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto the indole ring can dramatically enhance the agrochemical potential of the resulting molecule. The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability, membrane permeability, and binding affinity to target enzymes or receptors.[1] These properties make trifluoromethyl indoles highly attractive building blocks in the design and synthesis of novel agrochemicals. While no major commercial agrochemical to date is directly synthesized from a trifluoromethyl indole precursor, extensive research highlights their potential in developing new insecticides and fungicides.

These application notes provide an overview of the role of trifluoromethyl indoles in agrochemical synthesis, with a focus on their application in the development of novel insecticidal and fungicidal agents. Detailed experimental protocols for the synthesis of key trifluoromethyl indole intermediates and their biologically active derivatives are also presented.

Application 1: Insecticidal Agents

Trifluoromethyl indole derivatives have been investigated as potent insecticidal agents. Patents and research literature describe the synthesis and activity of various substituted trifluoromethyl indoles, demonstrating their potential to control a range of insect pests.

Quantitative Data for Insecticidal Activity

While extensive field trial data for commercial products is unavailable, patent literature provides laboratory bioassay results for developmental compounds. The following table summarizes the activity of a series of trifluoromethyl indole derivatives against the tobacco budworm (Heliothis virescens).

Compound IDStructure% Mortality at 100 ppm
1a 6-chloro-1-methyl-2-(trifluoromethyl)indoleData not specified
1b 3-cyano-6-chloro-1-methyl-2-(trifluoromethyl)indole>80%
1c 3-cyano-5-nitro-2-(trifluoromethyl)indole>80%

Data extracted from patent literature describing insecticidal indoles.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1-methyl-2-(trifluoromethyl)indole (Intermediate 1a)

This protocol describes a typical method for the N-methylation of a trifluoromethyl indole, a common step in the synthesis of more complex insecticidal derivatives.

Materials:

  • 6-chloro-2-(trifluoromethyl)indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 6-chloro-2-(trifluoromethyl)indole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-1-methyl-2-(trifluoromethyl)indole.

Protocol 2: Synthesis of 3-Cyano-5-nitro-2-(trifluoromethyl)indole (Insecticide Candidate 1c)

This protocol outlines the nitration and cyanogenation of a trifluoromethyl indole core to produce an active insecticidal compound.

Materials:

  • 2-(Trifluoromethyl)indole

  • Chlorosulfonyl isocyanate

  • N,N-Dimethylformamide (DMF)

  • Fuming nitric acid (90%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyanation: To a solution of 2-(trifluoromethyl)indole (1.0 eq.) in an appropriate solvent, add chlorosulfonyl isocyanate (1.1 eq.) at 0 °C. Stir the reaction at room temperature for 2 hours. Add DMF (2.0 eq.) and continue stirring for 1 hour. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo to yield 3-cyano-2-(trifluoromethyl)indole.

  • Nitration: To a stirred solution of 3-cyano-2-(trifluoromethyl)indole (1.0 eq.) in fuming nitric acid at 0 °C, maintain the temperature for 30 minutes. Allow the reaction to proceed at room temperature for 19 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic extracts sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3-cyano-5-nitro-2-(trifluoromethyl)indole.

Logical Workflow for Insecticide Synthesis

G A 2-(Trifluoromethyl)indole (Starting Material) B Chlorosulfonyl isocyanate, DMF A->B C 3-Cyano-2-(trifluoromethyl)indole (Intermediate) B->C D Fuming Nitric Acid C->D E 3-Cyano-5-nitro-2-(trifluoromethyl)indole (Active Insecticide) D->E

Synthesis of an insecticidal trifluoromethyl indole.

Application 2: Fungicidal Agents

Research has demonstrated that trifluoromethyl-substituted indole and spiro-indole derivatives possess significant antifungal activity against a range of plant pathogenic fungi.[2] These findings suggest that the trifluoromethyl indole scaffold is a promising starting point for the development of novel fungicides.

Quantitative Data for Antifungal Activity

The following table summarizes the in vitro antifungal activity of several trifluoromethyl indole derivatives against common plant pathogens. The data is presented as the percentage of mycelial growth inhibition at a concentration of 100 ppm.[2]

Compound IDStructureRhizoctonia solaniFusarium oxysporumColletotrichum capsici
2a 5-Chloro-3-(2-trifluoromethylphenylimino)indolin-2-one85%82%78%
2b 7-Nitro-3-(2-trifluoromethylphenylimino)indolin-2-one88%85%80%
2c 5-Chloro-1-methyl-3'-(2-trifluoromethylphenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione92%90%85%
2d 5-Chloro-1-methyl-3'-(3-trifluoromethylphenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione90%88%83%
Experimental Protocols

Protocol 3: Synthesis of Trifluoromethyl-Substituted 3-Indolylimines (Precursors to Spiro-Indoles)

This protocol details the synthesis of the imine precursors required for the construction of spiro-indole fungicides.

Materials:

  • Substituted isatin (e.g., 5-chloroisatin)

  • Trifluoromethyl-substituted aniline (e.g., 2-trifluoromethylaniline)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the substituted isatin (1.0 eq.) and the trifluoromethyl-substituted aniline (1.0 eq.) in ethanol containing a few drops of glacial acetic acid is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to yield the pure 3-indolylimine derivative.

Protocol 4: Synthesis of Trifluoromethyl-Substituted Spiro[indole-3,2'-thiazolidine]-2,4'-diones (Fungicide Candidates)

This protocol describes the cyclocondensation reaction to form the spiro-indole core.

Materials:

  • Trifluoromethyl-substituted 3-indolylimine (from Protocol 3)

  • Mercaptoacetic acid

  • Anhydrous 1,4-dioxane

  • Anhydrous zinc chloride (ZnCl₂)

Procedure:

  • A mixture of the trifluoromethyl-substituted 3-indolylimine (1.0 eq.), mercaptoacetic acid (1.2 eq.), and a catalytic amount of anhydrous ZnCl₂ in anhydrous 1,4-dioxane is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a 10% sodium bicarbonate solution to remove unreacted acid.

  • The solid product is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro-indole derivative.

Signaling Pathway and Experimental Workflow

G cluster_0 Synthesis cluster_1 Antifungal Assay A Substituted Isatin + CF3-Aniline B Reflux in Ethanol/Acetic Acid A->B C Trifluoromethyl-substituted 3-Indolylimine B->C D Mercaptoacetic Acid, ZnCl2 in Dioxane (Reflux) C->D E Trifluoromethyl-substituted Spiro-Indole D->E F Pure Spiro-Indole Compound G In vitro screening against plant pathogenic fungi (e.g., Rhizoctonia solani) F->G H Measurement of Mycelial Growth Inhibition G->H I Quantitative Efficacy Data H->I

Workflow for the synthesis and antifungal screening of trifluoromethyl spiro-indoles.

Conclusion

Trifluoromethyl indoles represent a valuable and versatile class of compounds for the discovery of new agrochemicals. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them promising candidates for the development of potent insecticides and fungicides. The synthetic protocols and biological activity data presented in these application notes provide a foundation for researchers to explore this chemical space further and to design and synthesize the next generation of crop protection agents. While commercial examples are yet to emerge, the compelling data from research and patent literature strongly support the continued investigation of trifluoromethyl indoles in agrochemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for synthesizing indole-2-carboxylic acids, including the 5-trifluoromethyl substituted analogue, are the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between these methods often depends on the availability of starting materials and the specific reaction conditions required.

Q2: What are the typical starting materials for these syntheses?

A2: For the Fischer Indole Synthesis , the key starting materials are (4-trifluoromethyl)phenylhydrazine and pyruvic acid. In the Reissert Indole Synthesis , the reaction typically begins with 2-methyl-5-(trifluoromethyl)aniline, which is then converted to 2-nitro-4-(trifluoromethyl)toluene, followed by reaction with diethyl oxalate.

Q3: What is the significance of the trifluoromethyl group on the indole ring?

A3: The incorporation of a trifluoromethyl (CF3) group at the 5-position of the indole ring significantly alters the electronic properties and lipophilicity of the molecule. This modification can enhance metabolic stability and influence the biological activity of downstream compounds, making it a valuable synthon in pharmaceutical and agrochemical research.[1]

Troubleshooting Guide

Low Yield in Fischer Indole Synthesis

Q4: I am experiencing a low yield in the Fischer Indole Synthesis of this compound. What are the likely causes?

A4: Low yields in the Fischer indole synthesis of this specific compound can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and Eaton's reagent. The strongly electron-withdrawing nature of the trifluoromethyl group can affect the cyclization step, requiring careful optimization of the acid catalyst.

  • Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. The presence of the trifluoromethyl group can influence the regioselectivity of the cyclization.

  • Incomplete Hydrazone Formation: The initial condensation of (4-trifluoromethyl)phenylhydrazine and pyruvic acid to form the hydrazone intermediate may not go to completion.

Challenges in Reissert Indole Synthesis

Q5: My Reissert synthesis of this compound is not proceeding as expected. What could be the issue?

A5: Common problems encountered during the Reissert synthesis of this molecule include:

  • Inefficient Condensation: The initial condensation of 2-nitro-4-(trifluoromethyl)toluene with diethyl oxalate requires a strong base, typically potassium ethoxide. Incomplete reaction at this stage will directly impact the overall yield.

  • Incomplete Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent (e.g., zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation) needs to be optimized for the trifluoromethyl-substituted substrate.

  • Hydrolysis of the Ester Intermediate: Premature hydrolysis of the ethyl ester intermediate before cyclization can lead to the formation of unwanted byproducts.

Experimental Protocols

A detailed experimental protocol for the Fischer Indole Synthesis of this compound is provided below.

Fischer Indole Synthesis Protocol

This protocol involves the reaction of (4-trifluoromethyl)phenylhydrazine with pyruvic acid.

Materials:

  • (4-trifluoromethyl)phenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Sodium acetate

  • Ethanol

  • Water

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-trifluoromethyl)phenylhydrazine hydrochloride in a mixture of ethanol and water.

    • Add sodium acetate to neutralize the hydrochloride salt.

    • To this solution, add pyruvic acid dropwise while stirring at room temperature.

    • Continue stirring for 1-2 hours to allow for the formation of the phenylhydrazone precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Indolization (Cyclization):

    • In a separate flask equipped with a mechanical stirrer and a reflux condenser, place polyphosphoric acid and heat to 80-90 °C.

    • Gradually add the dried phenylhydrazone to the hot PPA with vigorous stirring.

    • After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Work-up and Purification:

    • The precipitated solid is the crude this compound.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or acetone/water. Alternatively, column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent can be employed.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Fischer Indole Synthesis of this compound, based on literature data for similar indole syntheses.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Fischer Indole (4-trifluoromethyl)phenylhydrazine, Pyruvic acidPolyphosphoric AcidNone90-1002-360-75
Fischer Indole (4-trifluoromethyl)phenylhydrazine, Pyruvic acidEaton's ReagentDichloromethaneReflux4-665-80
Reissert Indole 2-Nitro-4-(trifluoromethyl)toluene, Diethyl oxalate1. KOEt2. Zn/AcOH1. Ethanol2. Acetic Acid1. Reflux2. 100-1101. 4-62. 2-455-70

Visualizations

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow start Start hydrazone_formation Hydrazone Formation: (4-trifluoromethyl)phenylhydrazine + Pyruvic Acid start->hydrazone_formation filtration1 Filtration and Drying hydrazone_formation->filtration1 indolization Indolization (Cyclization) in Polyphosphoric Acid filtration1->indolization workup Work-up: Quenching with Ice indolization->workup filtration2 Filtration and Washing workup->filtration2 purification Purification: Recrystallization or Chromatography filtration2->purification end Final Product purification->end

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting Logic: Low Yield in Fischer Synthesis

Troubleshooting_Fischer_Synthesis low_yield Low Yield Observed check_hydrazone Check Hydrazone Formation (TLC, NMR) low_yield->check_hydrazone optimize_catalyst Optimize Acid Catalyst (Type and Concentration) low_yield->optimize_catalyst optimize_temp Optimize Reaction Temperature low_yield->optimize_temp check_side_products Analyze for Side Products (LC-MS, NMR) low_yield->check_side_products sub_optimal_hydrazone Incomplete Hydrazone Formation check_hydrazone->sub_optimal_hydrazone sub_optimal_catalyst Suboptimal Catalyst optimize_catalyst->sub_optimal_catalyst sub_optimal_temp Incorrect Temperature optimize_temp->sub_optimal_temp side_reactions Side Reactions Dominating check_side_products->side_reactions

Caption: Troubleshooting logic for low yield issues.

References

overcoming solubility issues with 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: this compound has low solubility in aqueous solutions but is soluble in polar aprotic solvents. For biological assays, it is standard practice to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?

A2: This is a common issue caused by the compound's poor aqueous solubility at neutral pH. The carboxylic acid group is protonated and less soluble at or below neutral pH. When the concentrated DMSO stock is diluted into the buffer, the compound crashes out of solution once the DMSO concentration is too low to maintain solubility.

To prevent this, you can increase the pH of your final solution. By adding a small amount of a weak base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.[3] See Protocol 2 for a detailed method.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The tolerance of cell lines to DMSO varies, but a final concentration of 0.5% to 1% is generally considered safe for most applications.[1] However, it is crucial to determine the specific tolerance for your cell line and include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: How should I store the solid compound and my prepared solutions?

A4:

  • Solid Compound: Store protected from light at -20°C.[1]

  • DMSO Stock Solutions: Aliquot into single-use volumes in light-protecting, tightly sealed containers and store at -20°C.[1]

  • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If brief storage is required, keep the solution at 2-8°C, protected from light, for no more than 24 hours.[1]

Solubility Data

While extensive quantitative solubility data for this compound is limited, the following table provides solubility information for the parent compound, Indole-2-carboxylic acid, which serves as a useful proxy. The electron-withdrawing trifluoromethyl group is expected to further decrease aqueous solubility compared to the parent compound.

Solvent SystemSolubility ClassificationNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for primary stock solutions.[1]
N,N-Dimethylformamide (DMF)SolubleAlternative to DMSO for primary stock solutions.[1]
EthanolSparingly SolubleMay require heating.
MethanolSparingly SolubleSolubility is limited.
WaterPoorly Soluble / InsolubleEssentially insoluble at neutral or acidic pH.
Aqueous Buffers (e.g., PBS, pH 7.4)Poorly Soluble / InsolubleProne to precipitation upon dilution from organic stocks.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (MW: 229.16 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Accurately weigh 2.29 mg of this compound.

  • Add the weighed solid to a sterile vial.

  • Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

Objective: To overcome precipitation issues by preparing a soluble sodium salt of the compound for use in aqueous-based assays (e.g., cell culture).

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Sterile 0.1 M NaOH solution

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile conical tube

Methodology:

  • Determine the final volume and concentration of the working solution needed (e.g., 10 mL of a 10 µM solution).

  • In a sterile conical tube, add the required volume of aqueous buffer or media (e.g., 9.9 mL).

  • Add the required volume of the 10 mM DMSO stock solution to the buffer (e.g., 10 µL for a 10 µM final concentration). The solution will likely become cloudy or show a fine precipitate.

  • While vortexing or stirring gently, add the 0.1 M NaOH solution dropwise (typically a few microliters) until the precipitate dissolves and the solution becomes clear. The formation of the sodium carboxylate salt significantly increases water solubility.[3]

  • Crucial Step: Check the pH of the final solution to ensure it is within the acceptable range for your experiment (e.g., pH 7.2-7.6 for cell culture). Adjust with sterile 0.1 M HCl if necessary, though this risks re-precipitation if the pH drops too low.

  • Use the freshly prepared working solution immediately. Ensure the final DMSO concentration is below the toxic limit for your assay (e.g., 0.1% in this example).

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting solubility issues and preparing solutions for experimental use.

G start Precipitation observed upon diluting DMSO stock into aqueous buffer? check_ph Is the buffer pH neutral or acidic (e.g., ≤ 7.4)? start->check_ph Yes check_conc Is the final compound concentration too high? check_ph->check_conc No, pH is already basic sol_ph Action: Use Protocol 2. Add dilute NaOH dropwise to raise pH and form a soluble salt. check_ph->sol_ph Yes check_dmso Is the final DMSO concentration very low (<0.1%)? check_conc->check_dmso No sol_conc Action: Lower the final working concentration of the compound. check_conc->sol_conc Yes sol_dmso Action: Increase final DMSO % slightly (if tolerated by assay, e.g., 0.5%). This can act as a co-solvent. check_dmso->sol_dmso Yes end Solution is clear. Proceed with experiment. sol_ph->end sol_conc->end sol_dmso->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh solid compound dissolve 2. Dissolve in 100% DMSO to make 10 mM stock weigh->dissolve store 3. Aliquot and store at -20°C dissolve->store dilute 4. Dilute DMSO stock into aqueous buffer/media store->dilute adjust_ph 5. Adjust pH with NaOH to dissolve precipitate dilute->adjust_ph verify 6. Verify final pH is compatible with assay adjust_ph->verify assay 7. Add freshly prepared working solution to cells/assay verify->assay

Caption: Experimental workflow for preparing solutions for cell-based assays.

Biological Context: Mechanism of Action

The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents, notably as HIV-1 integrase inhibitors.[5] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is critical for its catalytic function in integrating viral DNA into the host genome.[5]

G cluster_enzyme HIV-1 Integrase Active Site cluster_compound Indole-2-Carboxylic Acid Core mg1 Mg²⁺ mg2 Mg²⁺ indole Indole Ring cooh Carboxylic Acid (COO⁻) indole->cooh cooh->mg1 chelates cooh->mg2 chelates viral_dna Viral DNA Integration blocked BLOCKED blocked->viral_dna cluster_compound cluster_compound cluster_compound->blocked

Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold.

References

Technical Support Center: Synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer indole synthesis of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of this electron-deficient indole are a common issue. The strong electron-withdrawing nature of the trifluoromethyl group can hinder the acid-catalyzed cyclization. Here are the likely causes and troubleshooting steps:

  • Incomplete Hydrazone Formation: The initial condensation of 4-(trifluoromethyl)phenylhydrazine with ethyl pyruvate to form the hydrazone may be incomplete.

    • Troubleshooting: Ensure equimolar amounts of the hydrazine and pyruvate. The reaction can be monitored by TLC or LC-MS to confirm the complete consumption of the starting materials before proceeding with cyclization. Running the reaction under anhydrous conditions can also be beneficial.

  • Harsh Cyclization Conditions: While acid is necessary for the cyclization, excessively harsh conditions (e.g., very high temperatures or overly concentrated acid) can lead to decomposition and tar formation.

    • Troubleshooting: A systematic optimization of the acid catalyst and temperature is recommended. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or Lewis acids like zinc chloride. Start with milder conditions and gradually increase the temperature. A solvent screen (e.g., toluene, xylene, acetic acid) may also identify more suitable reaction media.

  • N-N Bond Cleavage Side Reaction: A significant side reaction in Fischer indole syntheses, especially with electron-deficient systems, is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This leads to the formation of 4-(trifluoromethyl)aniline and other byproducts instead of the desired indole.

    • Troubleshooting: Using a milder acid catalyst or a lower reaction temperature can sometimes suppress this side reaction. If direct cyclization is consistently problematic, consider a two-step process where the hydrazone is first isolated and purified before being subjected to cyclization under optimized conditions.

Q2: I am observing a significant amount of 4-(trifluoromethyl)aniline as a byproduct in my reaction mixture. Why is this happening and what can be done to minimize it?

A2: The presence of 4-(trifluoromethyl)aniline is a strong indicator that the N-N bond cleavage side reaction is predominating over the desired[1][1]-sigmatropic rearrangement in the Fischer indole synthesis mechanism.

  • Cause: The electron-withdrawing trifluoromethyl group destabilizes the intermediate required for the key rearrangement step, making the competing N-N bond cleavage more favorable.

  • Troubleshooting:

    • Modify Reaction Conditions: Experiment with different acid catalysts. Lewis acids might be more effective than Brønsted acids in promoting the desired cyclization. Lowering the reaction temperature can also help, although it may require longer reaction times.

    • Protecting Groups: While more complex, the use of N-protecting groups on the hydrazine that can be removed later is a strategy sometimes employed to influence the electronic properties and favor the desired reaction pathway.

Q3: The final saponification of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate to the carboxylic acid is not going to completion or is producing an unexpected byproduct. What could be the issue?

A3: Issues during saponification typically relate to incomplete reaction or degradation of the product.

  • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be sufficient for complete conversion.

    • Troubleshooting: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used. Increasing the reaction temperature or time may be necessary. A co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, especially under acidic or basic conditions. This would result in the formation of 5-(trifluoromethyl)-1H-indole.

    • Troubleshooting: Avoid excessive heating during the saponification and the subsequent acidic workup. After the hydrolysis is complete, cool the reaction mixture before acidifying to precipitate the carboxylic acid. If decarboxylation is a persistent issue, consider milder hydrolysis conditions, such as using lithium hydroxide (LiOH) at room temperature.

Q4: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?

A4: The primary impurities are likely unreacted starting materials, byproducts from side reactions, and partially reacted intermediates.

  • Likely Impurities:

    • 4-(trifluoromethyl)phenylhydrazine

    • Ethyl pyruvate

    • Uncyclized hydrazone intermediate

    • 4-(trifluoromethyl)aniline

    • 5-(trifluoromethyl)-1H-indole (from decarboxylation)

    • Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (from incomplete hydrolysis)

  • Purification Strategies:

    • Extraction: A carefully planned series of aqueous extractions can remove many impurities. For instance, an acidic wash can remove basic impurities like 4-(trifluoromethyl)aniline, while a basic wash can help in the separation of the desired carboxylic acid from neutral impurities.

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, can be effective.

Data Presentation

Table 1: Summary of Potential Side Products and Their Origin

Side Product/ImpurityChemical StructureOriginStage of Synthesis
4-(Trifluoromethyl)anilineC₇H₆F₃NN-N bond cleavage of hydrazoneFischer Indole Synthesis
Uncyclized HydrazoneC₁₂H₁₃F₃N₂O₂Incomplete cyclizationFischer Indole Synthesis
5-(Trifluoromethyl)-1H-indoleC₉H₆F₃NDecarboxylation of the final productSaponification/Workup
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylateC₁₂H₁₀F₃NO₂Incomplete saponificationSaponification

Table 2: Typical Reaction Parameters and Expected Outcomes (for guidance)

StepKey ParametersTypical Yield RangeTypical Purity Range (crude)
Fischer Indole Synthesis Acid catalyst, Temperature, Reaction time40-70%60-85%
Saponification Base, Temperature, Reaction time85-98%90-99%

Note: These are general ranges and actual results may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

  • To a solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added ethyl pyruvate (1.05 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for hydrazone formation, which can be monitored by TLC.

  • An acid catalyst (e.g., polyphosphoric acid, 10 wt% in ethanol, or a few drops of concentrated sulfuric acid) is added cautiously.

  • The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours. The progress of the cyclization is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Saponification of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

  • The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2-3 eq).

  • The mixture is heated to reflux (around 80 °C) for 1-3 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 2M hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Synthesis_Pathway Hydrazine 4-(Trifluoromethyl)phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Ester Ethyl 5-(trifluoromethyl)-1H- indole-2-carboxylate Hydrazone->Ester Fischer Indolization (Acid, Heat) Acid 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid Ester->Acid Saponification (NaOH, H₂O/EtOH)

Caption: Main synthetic pathway for this compound.

Side_Reactions Hydrazone Hydrazone Intermediate NN_Cleavage N-N Bond Cleavage Products Hydrazone->NN_Cleavage H⁺, Heat Aniline 4-(Trifluoromethyl)aniline NN_Cleavage->Aniline Decarboxylation_Product 5-(Trifluoromethyl)-1H-indole Carboxylic_Acid 5-(Trifluoromethyl)-1H- indole-2-carboxylic acid Carboxylic_Acid->Decarboxylation_Product Heat Incomplete_Hydrolysis Unreacted Ethyl Ester Ester Ethyl 5-(trifluoromethyl)-1H- indole-2-carboxylate Ester->Incomplete_Hydrolysis Incomplete Saponification

Caption: Key side reactions and byproducts in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Optimize_Cyclization Optimize Acid/Temp for Cyclization Check_Cyclization->Optimize_Cyclization Impurities from N-N cleavage Isolate_Hydrazone Isolate Hydrazone before Cyclization Check_Cyclization->Isolate_Hydrazone Incomplete reaction Check_Saponification Analyze Saponification Step Optimize_Saponification Optimize Base/Temp for Saponification Check_Saponification->Optimize_Saponification Incomplete hydrolysis or decarboxylation Purification Recrystallize or use Column Chromatography Check_Saponification->Purification Saponification OK Optimize_Cyclization->Check_Saponification Isolate_Hydrazone->Check_Saponification Optimize_Saponification->Purification Success Pure Product, Good Yield Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Indole-2-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-2-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole-2-carboxamides, helping you optimize your reaction conditions for better yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indole-2-carboxamides.

Issue 1: Low or No Yield of Indole-2-Carboxamide

Q: I am getting a low yield or no desired product in my amide coupling reaction between indole-2-carboxylic acid and an amine. What are the possible causes and solutions?

A: Low yields in amide coupling reactions are a common issue. Several factors could be at play, from the choice of coupling reagents to the reaction conditions. Here’s a systematic approach to troubleshoot this problem:

  • Coupling Reagent Inactivity: The choice and quality of your coupling agent are critical.

    • Solution: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (typically dry and inert). Consider trying a different class of coupling agent. Common choices include carbodiimides (like DCC or EDCI) often used with additives like HOBt, or phosphonium salts like BOP or PyBOP.[1][2][3][4][5][6] For instance, if EDC/HOBt fails, BOP with a base like DIPEA in a solvent like DCM or DMF can be effective.[1][3]

  • Inappropriate Base: The base used to neutralize the amine salt and activate the carboxylic acid is crucial.

    • Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3][4][6][7] Ensure the base is anhydrous, as water can hydrolyze the activated intermediate. The amount of base is also important; typically 2-3 equivalents are used.

  • Solvent Choice: The solvent can significantly impact the reaction rate and solubility of your starting materials.

    • Solution: Anhydrous polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN) are generally good choices.[1][8] If solubility is an issue, DMF is often a better solvent than DCM. Ensure your solvent is completely dry.

  • Reaction Temperature and Time: Amide coupling reactions can be sensitive to temperature.

    • Solution: Most couplings are run at room temperature overnight.[2][3] Some reactions may benefit from initial stirring at 0 °C for a short period before being allowed to warm to room temperature, especially when using highly reactive coupling agents.[9] If the reaction is sluggish, gentle heating (e.g., to 50 °C) might be beneficial, but be cautious as this can also lead to side reactions.[7]

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A: The formation of side products can often be attributed to the reactivity of the indole nucleus or the reaction conditions.

  • N-Alkylation of Indole: If you are performing reactions under basic conditions, the indole nitrogen can be deprotonated and undergo undesired alkylation.[7]

    • Solution: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before proceeding with subsequent steps. Alternatively, carefully control the stoichiometry of your base and electrophiles.

  • Double Acylation/Alkylation: In some cases, double alkylation may occur.[7]

    • Solution: This is often a result of using too strong a base or an excess of the electrophile. Re-optimize the stoichiometry of your reagents.

  • Epimerization: If your amine or carboxylic acid has a chiral center, epimerization can occur, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use milder coupling conditions and additives known to suppress epimerization, such as HOBt or HOAt. Keep the reaction temperature low and monitor the reaction progress to avoid unnecessarily long reaction times.

Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify. What strategies can I employ for effective purification?

A: Purification challenges often arise from unreacted starting materials, coupling agent byproducts, or closely related side products.

  • Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, urea byproducts are formed which can be difficult to remove.

    • Solution: If using DCC, the dicyclohexylurea byproduct is poorly soluble in most organic solvents and can often be removed by filtration. For the more soluble urea from EDC, an acidic workup can help to protonate it and facilitate its removal in the aqueous phase.

  • Column Chromatography Issues: If your product and impurities have similar polarities, separation by standard column chromatography can be challenging.

    • Solution: Experiment with different solvent systems for your column chromatography. A shallow gradient can improve separation. If silica gel is not effective, consider using a different stationary phase like alumina or reverse-phase silica. Preparative HPLC can also be a powerful tool for purifying challenging compounds.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the indole-2-carboxylic acid precursor?

A1: Several methods are commonly employed:

  • Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH), followed by hydrolysis of the resulting ester.[2][5]

  • Hemetsberger–Knittel Indole Synthesis: This involves the Knoevenagel condensation of an aromatic aldehyde with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization to form the indole-2-carboxylate.[1]

  • Palladium-Catalyzed C-H Amination: More modern methods involve the direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium catalyst and an oxidant.[12]

Q2: How do I choose the right coupling agent for my indole-2-carboxamide synthesis?

A2: The choice of coupling agent depends on several factors, including the scale of your reaction, the steric hindrance of your substrates, and cost.

  • EDC/HOBt: A common and cost-effective choice for many applications.[4][6]

  • DCC/DMAP: A potent combination, but the DCC byproduct can be problematic for purification.[2][4][6]

  • BOP/DIPEA: A highly effective phosphonium-based reagent, particularly for sterically hindered substrates.[1][3]

  • HATU/HOAt/DIPEA: A very efficient and modern coupling system that is known to be fast and suppress racemization.

Q3: What is the typical stoichiometry for the coupling reaction?

A3: A good starting point for optimization is:

  • Indole-2-carboxylic acid: 1.0 equivalent

  • Amine: 1.0 - 1.2 equivalents

  • Coupling Agent (e.g., EDC, BOP): 1.1 - 1.5 equivalents

  • Additive (e.g., HOBt): 1.1 - 1.5 equivalents

  • Base (e.g., DIPEA): 2.0 - 3.0 equivalents

These ratios may need to be adjusted based on the specific substrates and reaction conditions.

Data Presentation

Table 1: Common Amide Coupling Reagents and Conditions
Coupling SystemBaseSolventTemperatureKey Features
EDC, HOBtDIPEADCMRoom TempGood for general purpose, water-soluble byproduct.[4][6]
DCC, DMAP-CH₂Cl₂0 °C to RTHigh yielding, but insoluble urea byproduct.[2][4][6][9]
BOP, DIPEADIPEADMF or DCMRoom TempEffective for hindered substrates.[1][3]
PyBOP, DIPEADIPEADMFRoom TempSimilar to BOP, often with better solubility.
HATU, DIPEADIPEADMFRoom TempVery efficient, fast reactions, low epimerization.

Experimental Protocols

Protocol 1: General Procedure for Indole-2-Carboxamide Synthesis via EDC/HOBt Coupling
  • To a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][6]

Protocol 2: Synthesis of Indole-2-Carboxylic Acid via Fischer Indole Synthesis
  • A mixture of the appropriate arylhydrazine (1.0 eq.), ethyl pyruvate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in ethanol is refluxed for 6 hours.[2]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude ethyl indole-2-carboxylate is then subjected to saponification by refluxing with NaOH in ethanol for 3 hours.[2]

  • After cooling, the reaction mixture is acidified with HCl to precipitate the indole-2-carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

Visualizations

Experimental Workflow for Indole-2-Carboxamide Synthesis

G cluster_0 Preparation of Indole-2-Carboxylic Acid cluster_1 Amide Coupling cluster_2 Workup and Purification start Arylhydrazine + Ethyl Pyruvate step1 Fischer Indole Synthesis (pTsOH, EtOH, reflux) start->step1 intermediate Ethyl Indole-2-Carboxylate step1->intermediate step2 Saponification (NaOH, EtOH, reflux) intermediate->step2 product1 Indole-2-Carboxylic Acid step2->product1 step3 Amide Bond Formation (DCM, rt, overnight) product1->step3 amine Amine amine->step3 reagents Coupling Reagents (e.g., EDC, HOBt, DIPEA) reagents->step3 product2 Crude Indole-2-Carboxamide step3->product2 step4 Aqueous Workup product2->step4 step5 Column Chromatography step4->step5 final_product Pure Indole-2-Carboxamide step5->final_product

Caption: A typical workflow for the synthesis of indole-2-carboxamides.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_method Methodology start Low Yield of Indole-2-Carboxamide q1 Are coupling reagents and base fresh and anhydrous? start->q1 s1 Replace with fresh, anhydrous reagents. q1->s1 No q2 Is the solvent appropriate and anhydrous? q1->q2 Yes s2 Switch to dry DMF for better solubility. q2->s2 No q3 Is the temperature and reaction time optimized? q2->q3 Yes s3 Try 0°C to rt, or gentle heating if reaction is slow. q3->s3 No q4 Is the coupling agent suitable for the substrates? q3->q4 Yes s4 Try a different class of coupling agent (e.g., BOP). q4->s4 No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Bioactivity of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering lower-than-expected bioactivity with 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to assist in identifying and resolving common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low or no bioactivity with our this compound derivative. What are the initial troubleshooting steps?

A1: Low bioactivity can arise from multiple factors. A systematic approach to troubleshooting is recommended. First, confirm the compound's identity, purity, and stability. Next, evaluate its solubility in the assay medium. If these aspects are satisfactory, the focus should shift to investigating cellular permeability and direct target engagement.

Q2: How might the 5-trifluoromethyl substitution on the indole ring impact the bioactivity of my compound?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences a molecule's physicochemical properties. It can enhance metabolic stability and lipophilicity. However, its effect on bioactivity is target-dependent. In some cases, electron-withdrawing groups at the 5-position of the indole ring can lead to a loss of activity. For example, a study on 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents found that derivatives with electron-withdrawing groups, including a 5-CF3 substitution, were inactive.[1]

Q3: Could poor solubility be the reason for the low bioactivity observed in our aqueous assay buffers?

A3: Yes, poor aqueous solubility is a common issue for organic small molecules, and the lipophilic nature of the trifluoromethyl group can exacerbate this.[1] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. It is crucial to experimentally determine the solubility of your compound in the specific medium used for your bioassay.

Q4: If solubility is confirmed to be a problem, what strategies can we employ to improve it for in vitro assays?

A4: To address solubility challenges, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, it is essential to establish the tolerance of your cell line or biological target to these solvents, as they can exhibit toxicity or interfere with the assay at higher concentrations. Running appropriate vehicle controls is critical.

Q5: Our compound has good solubility and purity, but still shows low activity in cell-based assays. What should we investigate next?

A5: If solubility and purity are confirmed, the next logical step is to assess the compound's ability to cross the cell membrane. The physicochemical properties imparted by the trifluoromethyl group can affect cellular uptake. If the compound cannot reach its intracellular target, it will not exhibit bioactivity. Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide insights into passive diffusion.

Q6: How can we confirm that our compound is interacting with its intended target protein?

A6: Target engagement assays are essential to confirm a direct interaction between your compound and its putative target. Techniques such as thermal shift assays (TSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to measure binding affinity and confirm target engagement. For enzyme inhibitors, a direct enzymatic assay using the purified protein is the most straightforward method to determine inhibitory activity (e.g., IC50).

Troubleshooting Guide

Low bioactivity is a frequent challenge in drug discovery. This guide provides a structured approach to diagnosing and resolving potential issues with your this compound derivatives.

Diagram: Troubleshooting Workflow for Low Bioactivity

TroubleshootingWorkflow Troubleshooting Workflow for Low Bioactivity start Low Bioactivity Observed compound_verification Step 1: Compound Verification - Confirm identity (NMR, MS) - Assess purity (HPLC) - Check for degradation start->compound_verification solubility_assessment Step 2: Solubility Assessment - Determine kinetic and thermodynamic solubility - Observe for precipitation in assay media compound_verification->solubility_assessment Purity & Identity OK conclusion Identify Root Cause & Optimize compound_verification->conclusion Impure/Degraded cellular_assays Step 3: Cellular Assays - Evaluate cell permeability (e.g., PAMPA) - Assess cytotoxicity (e.g., MTT assay) solubility_assessment->cellular_assays Sufficiently Soluble sar_analysis Step 5: SAR Analysis - Synthesize and test analogs - Evaluate impact of trifluoromethyl group solubility_assessment->sar_analysis Poor Solubility target_engagement Step 4: Target Engagement - Perform binding assays (e.g., SPR, TSA) - Conduct enzymatic assays with purified target cellular_assays->target_engagement Permeable & Non-toxic cellular_assays->sar_analysis Poor Permeability target_engagement->sar_analysis No Target Engagement sar_analysis->conclusion

Caption: A step-by-step workflow for troubleshooting low bioactivity of small molecule derivatives.

Data Presentation: Bioactivity of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the biological activities of various indole-2-carboxylic acid derivatives from the literature to provide a comparative context for your experimental results.

Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Substituted-Indole-2-Carboxamide Derivatives

Compound ID5-SubstituentMean GI50 (nM)¹EGFR IC50 (nM)CDK2 IC50 (nM)Reference
5g -CH355-33[2][3]
5i -CF3498524[2][3]
5j -F3712416[2][3]
Erlotinib (Reference)3380-[4]
Dinaciclib (Reference)--20[2]

¹Mean growth inhibition across four cancer cell lines.

Table 2: Anti-Trypanosoma cruzi Activity of 5-Substituted-1H-indole-2-carboxamides

Compound ID5-SubstituentpEC50¹Reference
1 -CH3>5.4[1]
6 -OCH3>5.4[1]
8 -F<4.2 (inactive)[1]
9 -Cl<4.2 (inactive)[1]
10 -CF3<4.2 (inactive)[1]

¹Negative logarithm of the half-maximal effective concentration.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the bioactivity of your this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

  • Materials:

    • Human cancer cell line (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the complete medium.

    • Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Purified recombinant EGFR kinase

    • Kinase buffer

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compound

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the test compound, EGFR kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Mechanism of Action

Understanding the potential biological targets and pathways of your indole derivatives is crucial for interpreting bioactivity data. Indole-2-carboxylic acid derivatives have been reported to act as inhibitors of various enzymes, including kinases and HIV-1 integrase.

Diagram: Kinase Inhibition Signaling Pathway

KinaseInhibition Mechanism of Action: Kinase Inhibition cluster_kinase Kinase Active Site ATP ATP Kinase Kinase (e.g., EGFR) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor 5-(Trifluoromethyl)-1H-indole- 2-carboxylic acid derivative Inhibitor->Kinase Binds to ATP-binding site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Inhibitor->Downstream_Signaling Inhibition Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: A diagram illustrating the inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

Diagram: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have also been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7]

HIVIntegraseInhibition Mechanism of Action: HIV-1 Integrase Inhibition cluster_integrase Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Integrase HIV-1 Integrase Viral_DNA Viral DNA Integrase->Viral_DNA Host_DNA Host DNA Integrase->Host_DNA Inhibitor Indole-2-carboxylic acid derivative Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Integration Viral DNA Integration Inhibitor->Integration Blocks Viral_DNA->Integration Host_DNA->Integration Replication Viral Replication Integration->Replication Leads to

Caption: A diagram showing the chelation of magnesium ions in the HIV-1 integrase active site by an indole-2-carboxylic acid inhibitor, preventing viral DNA integration.

References

stability issues of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The indole nucleus is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation at high temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this exact molecule is limited, indole derivatives are generally most stable in neutral to slightly acidic conditions. For indole, the optimal pH for photostability is around 6-7.[1] Strongly acidic conditions can lead to protonation and potential polymerization of the indole ring, while strongly alkaline conditions (pH 9 and above) may promote oxidative degradation and hydrolysis if the carboxylic acid is in an ester form.[2][3]

Q3: Is this compound sensitive to light?

A3: Yes, indole derivatives are known to be sensitive to light and can undergo photodegradation.[1] It is recommended to protect solutions of this compound from light by using amber glassware or by wrapping the container in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of indole-2-carboxylic acid, potential degradation products could arise from oxidation, decarboxylation, and photodegradation. Oxidation may lead to the formation of dioxindole derivatives.[4] At elevated temperatures, decarboxylation can occur, resulting in the formation of 5-(trifluoromethyl)-1H-indole. Under photolytic conditions, radical-mediated degradation can lead to various oxidized and ring-opened products.[5]

Q5: How does the trifluoromethyl (CF3) group affect the stability of the molecule?

A5: The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the metabolic and chemical stability of a molecule. It can make the indole ring less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted indoles.

Troubleshooting Guides

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
Possible Cause Troubleshooting Step
Oxidative Degradation The indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat, leading to colored byproducts.[6]
Solution: Prepare solutions using degassed solvents. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air.
Photodegradation Exposure to ambient or UV light can cause degradation of the indole nucleus.
Solution: Protect the solution from light at all times by using amber vials or wrapping the container with aluminum foil.
High pH Alkaline conditions can promote the oxidation of indoles.
Solution: Maintain the pH of the solution in the neutral to slightly acidic range (pH 6-7) if compatible with your experimental conditions.
Issue 2: Low Recovery or Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation Under Acidic Conditions Strong acids can cause protonation of the indole ring, potentially leading to polymerization or other side reactions.
Solution: If acidic conditions are required, use the mildest possible acid and the shortest possible reaction/exposure time. Maintain low temperatures.
Thermal Degradation (Decarboxylation) Heating indole-2-carboxylic acids, especially above their melting point or for prolonged periods in solution, can lead to the loss of the carboxylic acid group.[7]
Solution: Avoid excessive heating. If elevated temperatures are necessary, perform a time-course study to determine the rate of degradation. Consider if the decarboxylated product is one of the unexpected peaks.
Adsorption to Surfaces Indole derivatives can sometimes adsorb to glass or plastic surfaces, leading to lower than expected concentrations.
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Include a standard in a matching solvent to assess recovery.

Summary of Potential Stability Issues and Recommended Conditions

The following table provides illustrative data based on general principles of indole chemistry. Actual degradation rates should be determined empirically.

Stress Condition Potential Degradation Pathway Likely Products Recommended Handling/Storage
Acidic (e.g., 0.1 M HCl) Protonation, PolymerizationOligomers, PolymersAvoid strong acids; use mild conditions if necessary.
Alkaline (e.g., 0.1 M NaOH) OxidationOxidized indole speciesMaintain pH below 8 if possible.
Oxidative (e.g., H₂O₂) Oxidation of indole ringDioxindole derivativesPrepare solutions with degassed solvents; store under inert gas.
Thermal (e.g., >60 °C) Decarboxylation5-(Trifluoromethyl)-1H-indoleAvoid prolonged heating; store at recommended temperatures (2-8 °C).
Photolytic (UV/Vis light) Photo-oxidation, Radical reactionsOxidized and ring-opened productsProtect from light using amber vials or foil wrapping.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60 °C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the stock solution at 80 °C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Use a PDA detector to monitor for peak purity.

  • Characterization: If significant degradation is observed, use LC-MS or NMR to identify the structure of the degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose method and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Sunlight) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc Analyze Purity lcms LC-MS/NMR for Identification hplc->lcms Characterize Degradants method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_conditions cluster_products start This compound prod1 Dioxindole Derivatives start->prod1 Oxidation (H₂O₂, O₂, Light) prod2 5-(Trifluoromethyl)-1H-indole (Decarboxylation Product) start->prod2 High Temperature prod3 Polymeric Byproducts start->prod3 Strong Acid cond1 Oxidation (H₂O₂, O₂, Light) cond2 High Temperature cond3 Strong Acid

References

challenges in the scale-up synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information provided is intended to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most established methods for the synthesis of indole-2-carboxylic acids, including the 5-trifluoromethyl substituted analogue, are the Fischer indole synthesis and the Reissert indole synthesis. The Fischer route involves the reaction of a substituted phenylhydrazine with an α-keto acid (like pyruvic acid) under acidic conditions.[1][2] The Reissert pathway utilizes the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][4]

Q2: Why is the trifluoromethyl group at the 5-position a potential challenge during synthesis?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This electronic property can influence the reactivity of the starting materials and intermediates in both the Fischer and Reissert syntheses. For instance, in the Fischer synthesis, the electron-withdrawing nature of the CF3 group can affect the nucleophilicity of the hydrazine and the stability of intermediates, potentially requiring harsher reaction conditions.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial. The Fischer indole synthesis often employs strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures, which can be corrosive and pose a risk of exothermic reactions.[1][2] Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment. The Reissert synthesis involves nitrated compounds, which can be energetic, and the reductive cyclization step may use flammable solvents and reagents. A thorough risk assessment is essential before any scale-up.

Q4: How can I purify the final product, this compound, at a larger scale?

A4: Purification of indole-2-carboxylic acids can be challenging due to their polarity and potentially poor solubility. Common methods include recrystallization from a suitable solvent system or column chromatography.[5] For larger scale operations, crystallization is generally preferred. It may be necessary to perform a pre-purification step, such as an acid-base extraction, to remove major impurities. The choice of solvent for crystallization is critical and needs to be determined empirically to ensure good recovery and purity.

Q5: Is it possible to synthesize the ethyl ester of this compound first and then hydrolyze it?

A5: Yes, this is a common strategy. Synthesizing the ethyl ester can sometimes simplify purification, as esters are often more soluble in common organic solvents and more amenable to chromatography. The final step would then be the hydrolysis of the ester to the carboxylic acid, which is typically achieved under basic conditions (e.g., using sodium hydroxide in a mixture of methanol and water), followed by acidification to precipitate the product.[5]

Troubleshooting Guides

Problem: Low Yield
Potential CauseRecommended Action
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Degradation of starting materials or product Harsh acidic conditions and high temperatures can lead to decomposition.[1] Consider using a milder acid catalyst or lowering the reaction temperature. The stability of the trifluoromethyl-substituted intermediates should be considered.
Sub-optimal solvent The choice of solvent can significantly impact the reaction. For the Fischer synthesis, solvents like ethanol, acetic acid, or toluene are common. For the Reissert synthesis, an ethoxide solution in ethanol is typically used for the initial condensation.[4] Experiment with different solvents to find the optimal conditions.
Poor quality of reagents Ensure that all starting materials, especially the substituted phenylhydrazine or nitrotoluene, are of high purity. Impurities can lead to side reactions and lower the yield.
Problem: Impurity Formation
Potential CauseRecommended Action
Formation of regioisomers (in Fischer synthesis) If an unsymmetrical ketone is used as a starting material with the substituted hydrazine, the formation of regioisomers is possible. Using pyruvic acid or its ester should circumvent this issue for the synthesis of an indole-2-carboxylic acid.
Side reactions due to harsh conditions Over-exposure to strong acids and high temperatures can cause side reactions such as sulfonation of the indole ring or polymerization.[1] Use the mildest effective conditions and monitor the reaction closely.
Incomplete hydrolysis of the ester If synthesizing via the ethyl ester, ensure the hydrolysis reaction goes to completion. Monitor by TLC or HPLC and adjust the reaction time or amount of base accordingly.
Presence of unreacted starting materials Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Problem: Difficult Purification
Potential CauseRecommended Action
Co-precipitation of impurities If purifying by crystallization, impurities may co-precipitate with the product. Try a different solvent or a mixture of solvents for recrystallization. A hot filtration step can remove insoluble impurities.
Product is an oil or difficult to crystallize The product may initially be obtained as an oil. Try triturating with a non-polar solvent to induce crystallization. If this fails, purification by column chromatography may be necessary.[5]
Emulsion formation during workup During acid-base extraction, emulsions can form. Adding a saturated brine solution can help to break the emulsion.
Product instability on silica gel Some indole derivatives can be unstable on silica gel. If this is suspected, consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column.

Data Presentation

Table 1: Typical Reaction Conditions for Indole-2-Carboxylic Acid Synthesis
Synthetic RouteKey ReagentsCatalyst/SolventTemperature (°C)Typical Yield (%)
Fischer Indole SynthesisSubstituted Phenylhydrazine, Pyruvic AcidPolyphosphoric acid, Ethanol, or Sulfuric acid80 - 12050 - 70
Reissert Indole SynthesisSubstituted o-Nitrotoluene, Diethyl OxalateSodium Ethoxide in Ethanol, then Zn/Acetic AcidRoom Temp to 10060 - 80
Ester HydrolysisIndole-2-carboxylate EsterSodium Hydroxide in Methanol/Water60 - 80>90

Note: Yields are representative and can vary significantly based on the specific substrates, reaction scale, and optimization.

Experimental Protocols

Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (General Procedure)
  • Hydrazone Formation: To a solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). The mixture is stirred at room temperature for 1-2 hours, during which the corresponding hydrazone may precipitate.

  • Cyclization: The reaction mixture containing the hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol. The mixture is heated to reflux (typically 80-100 °C) and monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reissert Synthesis of this compound (General Procedure)
  • Condensation: 2-Nitro-4-(trifluoromethyl)toluene (1.0 eq) and diethyl oxalate (1.2 eq) are added to a solution of sodium ethoxide (1.5 eq) in absolute ethanol. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup of Pyruvate Ester: The reaction mixture is poured into dilute acid, and the precipitated ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)pyruvate is collected by filtration and washed with water.

  • Reductive Cyclization: The crude pyruvate ester is suspended in a mixture of acetic acid and ethanol and treated with a reducing agent such as zinc dust or iron powder.[6] The mixture is heated to reflux until the reaction is complete.

  • Workup and Purification: The reaction mixture is filtered to remove the metal salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The crude this compound can be purified by recrystallization.

Hydrolysis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
  • Saponification: The ethyl ester (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2-3 eq) is added, and the mixture is heated to 60-80 °C for 1-3 hours, or until the reaction is complete by TLC analysis.[5]

  • Workup: The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a mineral acid (e.g., HCl). The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product Hydrazine 4-(Trifluoromethyl)phenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone KetoEster Ethyl Pyruvate KetoEster->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic H+ Cyclization Cyclization & Aromatization Sigmatropic->Cyclization -NH3 ProductEster Ethyl 5-(trifluoromethyl)- 1H-indole-2-carboxylate Cyclization->ProductEster

Caption: Fischer Indole Synthesis Pathway.

Reissert_Indole_Synthesis cluster_start_reissert Starting Materials cluster_intermediate_reissert Reaction Intermediates cluster_end_reissert Product Nitrotoluene 2-Nitro-4-(trifluoromethyl)toluene Condensation Condensation Nitrotoluene->Condensation Oxalate Diethyl Oxalate Oxalate->Condensation Pyruvate Ethyl o-nitrophenylpyruvate derivative Condensation->Pyruvate NaOEt Reduction Reductive Cyclization Pyruvate->Reduction Zn, AcOH ProductAcid 5-(Trifluoromethyl)- 1H-indole-2-carboxylic acid Reduction->ProductAcid

Caption: Reissert Indole Synthesis Pathway.

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield) CheckReaction Verify Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete OptimizeConditions Optimize Conditions: - Increase Temp/Time - Change Solvent Incomplete->OptimizeConditions Yes CheckPurity Analyze Crude Product for Impurities Complete->CheckPurity Yes OptimizeConditions->CheckReaction SideProducts Side Products Present? CheckPurity->SideProducts OptimizePurification Optimize Purification: - Recrystallization - Chromatography SideProducts->OptimizePurification No MilderConditions Use Milder Conditions: - Lower Temperature - Weaker Acid SideProducts->MilderConditions Yes Success Successful Synthesis OptimizePurification->Success Failure Re-evaluate Route OptimizePurification->Failure MilderConditions->CheckReaction

Caption: Troubleshooting Workflow for Synthesis.

References

analytical methods for detecting impurities in 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical testing of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting impurities in this compound?

A1: The most prevalent and robust analytical technique for impurity profiling of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. This method allows for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities. For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q2: What types of impurities might I expect to find in a sample of this compound?

A2: Impurities can originate from the synthetic route or from degradation of the final product.

  • Process-related impurities: These can include starting materials, intermediates, by-products from side reactions, and residual reagents. For instance, if the synthesis involves the reaction of a substituted aniline, residual amounts of this starting material or its isomers could be present.

  • Degradation products: Indole-2-carboxylic acids can be susceptible to oxidation, which may lead to the formation of dioxindoles.[1] Given the presence of the trifluoromethyl group, which is an electron-withdrawing group, the electronic properties of the indole ring are altered, potentially influencing its stability. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products.

Q3: What is a suitable starting point for developing an HPLC method for this compound?

A3: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is typically effective for separating indole-containing compounds and their impurities. The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the carboxylic acid group. A gradient elution is often necessary to resolve both polar and non-polar impurities in a single run.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing) for the Main Peak

Symptoms: The peak for this compound is asymmetrical with a pronounced tail.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silica The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based column packing. Use an end-capped column or a column with a base-deactivated stationary phase.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of the carboxylic acid, it can lead to inconsistent ionization and peak tailing. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Reduce the sample concentration or the injection volume.
Metal Chelation The carboxylic acid group can chelate with metal ions in the HPLC system (e.g., stainless steel frits, tubing). Add a small amount of a chelating agent like EDTA to the mobile phase.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is mobile phase pH > 2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_concentration Is sample concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Reduce sample concentration/injection volume check_concentration->reduce_concentration Yes check_column Is the column appropriate? (e.g., end-capped) check_concentration->check_column No reduce_concentration->check_column change_column Use end-capped or base-deactivated column check_column->change_column No add_chelator Consider adding a chelating agent (e.g., EDTA) check_column->add_chelator Yes change_column->add_chelator end Peak Shape Improved add_chelator->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Appearance of New Peaks During a Stability Study

Symptoms: New, unexpected peaks appear in the chromatogram of a sample that has been stored for a period of time or subjected to stress conditions.

Possible Causes and Solutions:

CauseSolution
Degradation of the Analyte The new peaks are likely degradation products. This is expected in forced degradation studies.
Sample Matrix Effects If the sample is in a formulation, excipients may degrade and cause new peaks. Analyze a placebo formulation under the same conditions to confirm.
Contamination The sample may have been contaminated during storage or handling. Prepare a fresh sample from a reference standard to verify.

Workflow for Investigating New Peaks in a Stability Study

G Workflow for Investigating New Peaks start New Peak(s) Observed in Stability Sample is_forced_degradation Is this a forced degradation study? start->is_forced_degradation characterize_peak Proceed with peak characterization (e.g., LC-MS) is_forced_degradation->characterize_peak Yes is_formulation Is the sample a formulation? is_forced_degradation->is_formulation No analyze_placebo Analyze placebo under same conditions is_formulation->analyze_placebo Yes check_contamination Could contamination be the cause? is_formulation->check_contamination No compare_results Compare chromatograms analyze_placebo->compare_results peak_from_excipient Peak originates from excipient degradation compare_results->peak_from_excipient Peak in placebo peak_from_api Peak is an API degradant compare_results->peak_from_api Peak not in placebo peak_from_api->characterize_peak prepare_fresh_sample Prepare fresh sample from reference standard check_contamination->prepare_fresh_sample Yes reanalyze Re-analyze and compare prepare_fresh_sample->reanalyze reanalyze->peak_from_api New peak persists contamination_confirmed Contamination confirmed reanalyze->contamination_confirmed New peak absent

Caption: A systematic approach to identifying the source of new peaks.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method that can be used as a starting point and should be optimized and validated for your specific instrumentation and requirements.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to check include:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M HCl.

  • Heat at 80°C for 2 hours.

  • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the diluent to the target concentration.

2. Base Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M NaOH.

  • Heat at 80°C for 2 hours.

  • Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the diluent to the target concentration.

3. Oxidative Degradation:

  • Dissolve the sample in a 3% solution of hydrogen peroxide.

  • Keep at room temperature for 24 hours.

  • Dilute with the diluent to the target concentration.

4. Thermal Degradation:

  • Expose the solid sample to 105°C for 24 hours.

  • Dissolve the heat-treated sample in the diluent to the target concentration.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Dilute with the diluent to the target concentration if necessary.

For each condition, analyze the stressed sample along with an unstressed control sample using the HPLC method described above. The goal is to achieve partial degradation (typically 5-20%) to ensure that the method can resolve the degradation products from the parent compound.

References

Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments aimed at enhancing the metabolic stability of indole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for indole-based compounds?

A1: Indole-based compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most common metabolic transformations include:

  • Oxidation: The indole ring is electron-rich, making it susceptible to oxidation. Hydroxylation can occur at various positions, with the C3 position being particularly reactive, leading to the formation of indoxyl (3-hydroxyindole).[1][4] Further oxidation can lead to various products, including oxindoles and isatins.[1]

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, potentially causing toxicity.[5][6] Similarly, indoline scaffolds can be aromatized to indoles.[6][7]

  • N-Oxidation: The indole nitrogen can also be a site for oxidation, particularly by flavin-containing monooxygenases (FMOs).[5][7]

  • Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][8]

Q2: Which CYP450 isozymes are most involved in indole metabolism?

A2: Several CYP isozymes contribute to indole metabolism. CYP2A6 has been shown to be highly active in the oxidation of indole to form various products, including indoxyl and oxindole.[1] CYP2C19 and CYP2E1 also play a significant role.[1] For the aromatization of indoline to indole, CYP3A4 exhibits the highest activity.[7]

Q3: What is a "metabolic hotspot" and how do I identify one on my indole compound?

A3: A metabolic hotspot is a chemically reactive site on a molecule that is particularly susceptible to metabolic enzymes, leading to rapid degradation. For indoles, common hotspots include the electron-rich C2 and C3 positions of the pyrrole ring and unsubstituted positions on the benzene ring.[9][10] Identifying hotspots typically involves incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting metabolites using LC-MS/MS to determine their structure.

Q4: How does deuteration improve metabolic stability?

A4: Deuteration involves replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic hotspot. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, the stronger C-D bond can slow down this process.[11][12] This is known as the kinetic isotope effect and can lead to a longer half-life and reduced metabolic clearance of the compound.[11][12][13]

Q5: What are bioisosteric replacements and how can they be applied to the indole scaffold?

A5: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving pharmacokinetic or pharmacodynamic properties without losing biological activity.[14] For the indole ring, common bioisosteres include azaindoles (e.g., 5-aza- or 7-azaindole), which can improve metabolic stability by introducing a nitrogen atom into the benzene portion of the ring, reducing its electron density and susceptibility to oxidation.[15] Thienopyrimidines have also been explored as indole bioisosteres.[16]

Troubleshooting Guide for Metabolic Stability Assays

This guide addresses common issues encountered during in vitro metabolic stability experiments, such as the liver microsomal stability assay.

Problem Potential Cause Troubleshooting Action & Rationale
Rapid compound disappearance, even at T=0. 1. Nonspecific Binding: The compound is adsorbing to the plasticware (plates, tips) or microsomal proteins.[17] 2. Chemical Instability: The compound is degrading in the assay buffer due to pH or temperature.[18]Action: 1. Use low-binding plates/tips. Consider adding a non-ionic surfactant like 0.01% Triton X-100 to the buffer. Always compare results to the T=0 sample, which accounts for initial binding.[17] 2. Run a control experiment by incubating the compound in the assay buffer without microsomes or cofactors to assess its chemical stability.[17]
High compound loss in both +NADPH and -NADPH controls. Non-Enzymatic Degradation: The compound is chemically unstable under the assay conditions (e.g., hydrolysis) or is being degraded by enzymes not requiring the NADPH cofactor.Action: Run a control with heat-inactivated microsomes. If degradation persists, the issue is likely chemical instability. If degradation stops, a non-NADPH-dependent enzyme may be responsible. The "-NADPH" control is crucial to distinguish between metabolic and non-enzymatic degradation.[17]
High variability between replicate experiments. 1. Inconsistent Reagent Preparation: Errors in preparing stock solutions or the NADPH regenerating system. 2. Pipetting Errors: Inaccurate dispensing of compound, microsomes, or cofactors. 3. Microsome Activity: Variability in the activity of different lots of microsomes or improper storage.Action: 1. Ensure the NADPH regenerating system is freshly prepared for each experiment.[18] 2. Use calibrated pipettes and ensure proper mixing. 3. Aliquot and store microsomes at -80°C. Avoid repeated freeze-thaw cycles. Always include positive control compounds with known metabolic profiles to verify assay performance.[19]
No compound degradation observed for a suspected labile compound. 1. Inactive Microsomes/Cofactor: The microsomes or the NADPH regenerating system have lost activity. 2. Low Compound Concentration: The compound concentration is below the limit of detection of the analytical method. 3. Enzyme Inhibition: The compound or a contaminant in the stock solution is inhibiting the CYP enzymes.Action: 1. Run positive control compounds (e.g., Testosterone, Verapamil) that are known to be rapidly metabolized to confirm enzyme activity. 2. Verify the sensitivity and linear range of your LC-MS/MS method. 3. Check for potential inhibitory effects or dilute the compound stock solution to reduce the concentration of any potential inhibitors.

Strategies to Enhance Metabolic Stability

Several chemical modification strategies can be employed to "block" metabolic hotspots and improve the stability of indole-based compounds.

Data Presentation: Impact of Substitution on Metabolic Stability

The table below summarizes the effect of different substitution patterns on the in vitro metabolic stability of indole derivatives, measured by their half-life (t½) in mouse liver microsomes.

CompoundSubstitution PatternRationale for Stability ChangeHalf-life (t½) in Mouse Liver Microsomes (min)
Parent Indole 2,3-unsubstitutedServes as the baseline for comparison. The unsubstituted C3 position is a primary site for oxidative metabolism.12.35[20]
Compound 19a Electron-Withdrawing Group (EWG) at C3An EWG at the C3 position reduces the electron density of the indole ring, making it less susceptible to oxidation by CYP enzymes.21.77[20]
Compound 19b Electron-Donating Group (EDG) at C3An EDG at the C3 position increases the electron density, potentially making the ring more prone to oxidation and decreasing stability.9.29[20]
3-fluoro-2-methyl-1H-indole (Predicted) Fluoro at C3, Methyl at C2Fluorine is a small, strongly electron-withdrawing atom that can block a common site of metabolic oxidation, thereby enhancing stability.> 21.77 (Predicted to be high)[20]

Data for comparator compounds sourced from Xu et al.[20]

Key Modification Strategies:
  • Halogenation: Introducing a halogen, particularly fluorine, at a metabolic hotspot can block oxidation. Fluorine's small size and high electronegativity can shield the position from enzymatic attack without significantly increasing steric bulk.[20]

  • Deuteration: Replacing hydrogen with deuterium at a metabolically labile C-H bond can slow the rate of metabolism due to the kinetic isotope effect.[13][21] This is a subtle modification that is unlikely to alter the compound's pharmacology.

  • Bioisosteric Replacement: Replacing the indole core with a less metabolically labile heterocycle, such as an azaindole, can improve stability.[15][16]

  • Steric Hindrance: Introducing a bulky group near a metabolic hotspot can physically block the enzyme's active site from accessing it. For example, adding an N-t-butyl group can prevent N-dealkylation.[22]

  • Modification of Electronic Properties: Adding electron-withdrawing groups (EWGs) to the indole ring can decrease its electron density, making it less susceptible to oxidative metabolism.[20]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[17][20][23]

1. Reagents and Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Liver Microsomes (e.g., Human, Rat, Mouse) at 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping Reagent: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis)

  • Control Compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates (low-binding recommended)

  • Incubator (37°C)

2. Assay Procedure:

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

  • Pre-incubation: Add the master mix to the wells of the 96-well plate. Then, add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[18]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[18] The T=0 time point is prepared by adding the stopping reagent before adding the NADPH system.[18]

  • Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stopping reagent to the corresponding wells.[17]

  • Control Incubations:

    • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic or non-NADPH-dependent degradation.[17]

    • Positive Control: Include wells with known control compounds to validate the assay performance.

3. Sample Analysis:

  • Protein Precipitation: After adding the stopping reagent, centrifuge the plate to pellet the precipitated microsomal proteins.[20]

  • Supernatant Transfer: Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[24]

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[2]

Mandatory Visualizations

Metabolic_Pathway_of_Indole cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl CYP2A6, CYP2E1 Oxidized_Products Further Oxidized Products (e.g., Oxindole) Indoxyl->Oxidized_Products CYP Enzymes Indoxyl_Sulfate Indoxyl Sulfate (Excreted) Indoxyl->Indoxyl_Sulfate Sulfotransferases (SULTs) Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Reagents: - Microsomes - Buffer - Test Compound - NADPH System B Add Microsomes & Compound to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Collect Aliquots at Time Points (0-60 min) D->E F Terminate Reaction (Cold Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine Half-Life (t½) & Intrinsic Clearance (Clint) I->J Decision_Tree Start Compound shows high metabolic clearance Identify Identify metabolic hotspot(s) (Metabolite ID studies) Start->Identify IsHotspotKnown Is the hotspot a known labile position (e.g., C3, N1)? Identify->IsHotspotKnown BlockHotspot Strategy: Block the Hotspot IsHotspotKnown->BlockHotspot Yes ModifyScaffold Strategy: Modify the Scaffold IsHotspotKnown->ModifyScaffold No / Multiple Deuteration Deuteration BlockHotspot->Deuteration Halogenation Halogenation (e.g., F) BlockHotspot->Halogenation StericShield Steric Shielding BlockHotspot->StericShield Bioisostere Bioisosteric Replacement (e.g., Azaindole) ModifyScaffold->Bioisostere EWG Introduce EWGs to reduce ring activation ModifyScaffold->EWG Reassay Synthesize analog and re-assay for stability Deuteration->Reassay Halogenation->Reassay StericShield->Reassay Bioisostere->Reassay EWG->Reassay

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5- and 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two closely related indole derivatives reveals the critical impact of substituent positioning on biological function. This guide provides a comparative overview of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental protocols and signaling pathways.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The precise location of this potent electron-withdrawing group on the indole ring can dramatically alter the compound's biological activity. This guide focuses on the comparative analysis of two positional isomers: this compound and its 6-substituted counterpart.

Comparative Biological Profile

While a direct head-to-head comparison in a single study is not extensively documented in publicly available literature, a review of various independent studies on derivatives of these two compounds allows for an inferential comparison of their potential biological activities.

Derivatives of This compound have been investigated for several therapeutic applications. Notably, a derivative of this compound has been identified as a potent microsomal triglyceride transfer protein (MTP) inhibitor, suggesting its potential in the treatment of obesity. However, in the context of anti-trypanosomal agents, an amide derivative of this compound was found to be inactive, highlighting that the biological effect is highly dependent on the overall molecular structure and the specific biological target. The strategic placement of the trifluoromethyl group at the 5-position provides a unique electronic and steric profile that can be leveraged in structure-activity relationship (SAR) studies for various therapeutic targets.

On the other hand, 6-(trifluoromethyl)-1H-indole-2-carboxylic acid is frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its derivatives have been explored as potential HIV-1 integrase inhibitors, where substitutions at the 6-position of the indole core have been shown to influence the binding with viral DNA. The trifluoromethyl group at the 6-position is recognized for its ability to enhance lipophilicity and metabolic stability in drug candidates.

The differential positioning of the trifluoromethyl group influences the electronic distribution and steric hindrance of the indole ring, which in turn dictates the binding affinity and efficacy of the molecules at their respective biological targets.

Quantitative Data Summary

Direct comparative quantitative data (e.g., IC₅₀ or EC₅₀ values) for the parent acids, 5- and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid, in the same assay are scarce in the available literature. The following table summarizes data for derivatives of these compounds from various studies to provide a contextual understanding of their potential activities.

Compound DerivativeBiological Target/AssayActivity (IC₅₀/EC₅₀)Reference
Dirlotapide (derived from this compound)Microsomal Triglyceride Transfer Protein (MTP)Potent Inhibitor
N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamideAnti-Trypanosoma cruziInactive (pEC₅₀ < 4.2)
6-substituted indole-2-carboxylic acid derivativesHIV-1 IntegrasePotent Inhibitors

Key Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay

This assay is crucial for identifying inhibitors of MTP, a key protein in lipid metabolism.

Workflow for MTP Inhibition Assay

MTP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HepG2 Culture HepG2 cells Lyse Lyse cells to obtain microsomes HepG2->Lyse Incubate Incubate microsomes with compounds and radiolabeled lipid substrate Lyse->Incubate Compound Prepare serial dilutions of test compounds Compound->Incubate Separate Separate lipids by thin-layer chromatography (TLC) Incubate->Separate Quantify Quantify radiolabeled triglycerides Separate->Quantify Calculate Calculate percent inhibition Quantify->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for determining MTP inhibitory activity.

Detailed Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until confluent.

  • Microsome Preparation: Cells are harvested, washed, and then lysed to isolate the microsomal fraction containing MTP.

  • Compound Preparation: Test compounds, including 5- and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid and their derivatives, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Inhibition Assay: The microsomal preparation is incubated with the test compounds and a radiolabeled lipid substrate (e.g., [³H]triolein).

  • Lipid Separation: After incubation, the lipids are extracted and separated using thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of MTP inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Anti-HIV-1 Integrase Assay

This assay is used to identify compounds that inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication.

Workflow for HIV-1 Integrase Inhibition Assay

HIV_Integrase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purify recombinant HIV-1 integrase Reaction Incubate integrase, DNA substrates, and compounds Enzyme->Reaction Substrate Prepare viral and target DNA substrates Substrate->Reaction Compound Prepare serial dilutions of test compounds Compound->Reaction Stop Stop the reaction Reaction->Stop Detect Detect strand transfer products (e.g., via ELISA) Stop->Detect Calculate Calculate percent inhibition Detect->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for assessing HIV-1 integrase inhibitory activity.

Detailed Protocol:

  • Reagents: Purified recombinant HIV-1 integrase, viral donor DNA, and target host DNA are prepared.

  • Compound Preparation: Test compounds are serially diluted in an appropriate buffer.

  • Reaction: The integrase enzyme is pre-incubated with the test compounds before the addition of the DNA substrates. The reaction mixture is then incubated to allow for the strand transfer reaction.

  • Detection: The strand transfer products are detected, often using an ELISA-based method where the integrated DNA is captured and quantified.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

Derivatives of indole-2-carboxylic acids have been shown to modulate various signaling pathways implicated in diseases such as cancer. One notable example is the inhibition of the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Indole_Derivative Indole-2-Carboxamide Derivative Indole_Derivative->Akt inhibits

structure-activity relationship (SAR) of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives

The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. The trifluoromethyl group at the 5-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery. This guide provides a comparative analysis of the structure-activity relationships of its derivatives, focusing on their efficacy as HIV-1 integrase inhibitors, anti-inflammatory agents, and their potential in other therapeutic areas.

Inhibition of HIV-1 Integrase

Derivatives of this compound have been investigated as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The core structure chelates Mg2+ ions in the enzyme's active site, while modifications at other positions of the indole ring modulate the inhibitory activity.

Quantitative SAR Data: HIV-1 Integrase Strand Transfer Inhibition

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against the strand transfer step of HIV-1 integrase.

Compound IDR1 (C3-position)R2 (C6-position)IC50 (µM)Cytotoxicity (CC50 in MT-4 cells, µM)Reference
1 -CH2OH-H32.37>100[1]
17a -CH2O-benzyl-NH-(4-fluorophenyl)3.11>100[1]
17b -CH2O-(4-(trifluoromethyl)benzyl)-NH-(2,4-difluorophenyl)Not explicitly stated, but noted for high activityNot stated[2][3]
20a -CH2O-(2-fluorobenzyl)-NH-(3-fluoro-4-methoxyphenyl)Not explicitly stated, but noted for high activityNot stated[3]
21 -CH2O-(2-fluorobenzyl)-BrNot explicitly stated, but noted for high activityNot stated[3]

SAR Insights:

  • C3 Position: The introduction of a long-chain substituent at the C3 position generally enhances inhibitory activity. For instance, the modification from a hydroxymethyl group (compound 1) to a benzyloxymethyl group (compound 17a) significantly improves potency.[1]

  • C6 Position: The addition of a halogenated benzene ring at the C6 position, as seen in compound 17a, markedly increases the inhibitory effect. This is likely due to π-π stacking interactions with the viral DNA.[1] The presence of electron-withdrawing groups on this phenyl ring, such as fluorine, further contributes to the activity.[2][3]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the compounds is typically evaluated using an in vitro strand transfer assay.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (vDNA) substrate, often labeled with a fluorescent marker or biotin

  • Target DNA (tDNA) substrate

  • Assay buffer (e.g., containing MOPS, MnCl2 or MgCl2, DTT, and DMSO)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • The HIV-1 integrase enzyme is pre-incubated with the test compound at various concentrations for a specified period (e.g., 30 minutes) at room temperature.

  • The vDNA substrate is then added to the mixture, and the reaction is initiated by the addition of the tDNA substrate.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

  • The reaction is stopped, and the amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis and autoradiography, or more commonly in high-throughput screening, using ELISA-based methods where the biotinylated DNA is captured and the fluorescent signal is measured.

  • The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated from the dose-response curve.[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for these inhibitors involves the chelation of two divalent metal ions (typically Mg2+) in the active site of HIV-1 integrase. This interaction prevents the binding of the viral DNA and subsequent strand transfer.

HIV1_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative cluster_vDNA Viral DNA Mg1 Mg²⁺ Mg2 Mg²⁺ Result Inhibition of Strand Transfer Inhibitor Carboxylic Acid Moiety Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation vDNA 3' Hydroxyl Group vDNA->Mg1 Binding Blocked vDNA->Mg2 Binding Blocked

Caption: Mechanism of HIV-1 Integrase Inhibition.

Anti-inflammatory Activity

Certain derivatives of the broader indole scaffold have shown promise as anti-inflammatory agents by modulating cytokine responses. While specific data for this compound derivatives is less detailed in the provided results, related structures like 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been shown to inhibit IL-1R-dependent responses.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine release in stimulated immune cells.

Cell Line:

  • RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)

Materials:

  • Lipopolysaccharide (LPS) for cell stimulation

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds dissolved in DMSO

  • MTT or similar reagent for cytotoxicity assessment

  • ELISA kits for quantifying cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

  • The cell culture supernatant is collected to measure the concentration of secreted cytokines using specific ELISA kits.

  • The cell viability is assessed using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • The IC50 values for the inhibition of cytokine release are determined from the dose-response curves.[5]

Signaling Pathway: LPS-induced Inflammatory Response

The following diagram illustrates a simplified workflow for screening compounds for anti-inflammatory activity.

Anti_Inflammatory_Screening Start Seed RAW264.7 cells Pretreat Pre-treat with Indole Derivatives Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assess Assess Cell Viability (MTT) Incubate->Assess Measure Measure Cytokines (ELISA) Collect->Measure Analyze Calculate IC50 Measure->Analyze Assess->Analyze End SAR Analysis Analyze->End

Caption: Workflow for Anti-inflammatory Screening.

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. The 5-(trifluoromethyl) substitution can enhance the cytotoxic effects of these compounds. For instance, some indoline-2-carboxylic acid N-(substituted)phenylamide derivatives with bistrifluoromethane groups on the N-phenyl ring have shown potent cytotoxicity against various cancer cell lines.[6]

Quantitative SAR Data: Antiproliferative Activity

While specific data for this compound derivatives is limited in the provided search results, related indole derivatives have been evaluated for their antiproliferative activity against cancer cell lines.

Compound ClassCancer Cell LinesKey SAR FindingsReference
Indoline-2-carboxylic acid N-(substituted)phenylamidesHCT-116, NCI-H23, PC-3Two electron-withdrawing groups, especially at the 3',5'-position of the N-phenyl ring, increased anticancer activity.[6]
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivativesA549, K562Compound 10b was the most potent, with IC50 values in the nanomolar range.[7]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Cell Lines:

  • A panel of human cancer cell lines (e.g., A549, K562, HCT-116).

Materials:

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[5][7]

Conclusion

The this compound core is a versatile scaffold for designing potent bioactive molecules. The structure-activity relationship studies highlight that substitutions at the C3 and C6 positions of the indole ring are critical for modulating the activity of these derivatives as HIV-1 integrase inhibitors. Further exploration of substitutions on the indole ring and the carboxylic acid moiety could lead to the discovery of novel therapeutic agents for various diseases, including inflammatory disorders and cancer. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued development and evaluation of this promising class of compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a notable analog of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid: dirlotapide. This compound, chemically known as 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide, has been investigated as a microsomal triglyceride transfer protein (MTP) inhibitor for the management of obesity.[1][2][3][4] This document synthesizes available experimental data to offer a clear perspective on its performance in both laboratory and clinical settings.

Dirlotapide: An Overview

Dirlotapide is a gut-selective MTP inhibitor.[1][4][5] MTP is a key protein in the assembly and secretion of apolipoprotein B-containing lipoproteins in the intestine and liver.[3][4] By inhibiting MTP, particularly in the intestine, dirlotapide reduces the absorption of dietary fat.[4] Additionally, it has been shown to reduce food intake, which is a primary contributor to its weight-loss effects.[1][3][4]

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative and qualitative data available for the in vitro and in vivo performance of dirlotapide.

Parameter Cell Line/System Result
MTP Enzyme InhibitionHepG2 cells, Canine HepatocytesExcellent Potency[2]
MTP Inhibition (Reference Compound JTT-130)Human Intestinal MTPIC50: 0.83 nM[1][6]
Parameter Animal Model Dosage Key Findings
Weight LossObese DogsInitial: 0.05 mg/kg/day, adjusted based on weight loss[7][8][9]Mean weight loss of 11.8% - 14.0% by day 112[7]
Food IntakeObese DogsDose-dependentSignificant reduction in food intake[1][3]
Body Condition Score (BCS)Obese DogsAs per weight loss protocolImprovement in BCS for 75.7% - 82.5% of treated dogs[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of dirlotapide and a typical workflow for evaluating its efficacy.

MTP_Inhibition_Pathway Mechanism of Action of Dirlotapide cluster_intestine Intestinal Enterocyte Dietary_Fat Dietary Fat Triglycerides Triglycerides Dietary_Fat->Triglycerides MTP Microsomal Triglyceride Transfer Protein (MTP) Triglycerides->MTP ApoB48 Apolipoprotein B48 ApoB48->MTP Chylomicrons Chylomicrons MTP->Chylomicrons Fat_Absorption Fat Absorption into Circulation Chylomicrons->Fat_Absorption Dirlotapide Dirlotapide Dirlotapide->MTP Inhibits Efficacy_Evaluation_Workflow Efficacy Evaluation Workflow for Dirlotapide cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTP_Assay MTP Inhibition Assay (e.g., HepG2 cells) IC50 Determine IC50 Value MTP_Assay->IC50 Animal_Model Canine Obesity Model IC50->Animal_Model Proceed to In Vivo if Potent Treatment Oral Administration of Dirlotapide Animal_Model->Treatment Measurements Measure Body Weight, Food Intake, BCS Treatment->Measurements Efficacy_Assessment Assess Percentage Weight Loss Measurements->Efficacy_Assessment

References

A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives and Approved HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel indole-2-carboxylic acid derivative against established HIV-1 integrase strand transfer inhibitors (INSTIs). This document outlines key performance data from experimental assays and details the methodologies employed.

While direct experimental data on the inhibitory activity of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid against HIV integrase is not publicly available, recent research has highlighted the potential of the indole-2-carboxylic acid scaffold for developing novel INSTIs. This guide focuses on a representative derivative from this class, compound 17a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid) , and compares its in vitro efficacy with that of clinically approved drugs: Raltegravir, Dolutegravir, Elvitegravir, Bictegravir, and Cabotegravir.

Performance Data Summary

The following tables summarize the reported in vitro inhibitory activities of the selected compounds against HIV-1 integrase.

Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition

CompoundIC50 (nM)Reference
Compound 17a 3110[1]
Raltegravir2 - 7[2]
Dolutegravir2.7[3][]
Elvitegravir0.7[5]
Bictegravir7.5 ± 0.3[6]
Cabotegravir3.0[]

Table 2: Cell-Based HIV-1 Replication Inhibition

CompoundEC50 (nM)Reference
Raltegravir~2-20[3]
Dolutegravir0.51[3][]
Elvitegravir0.7 - 1.5[3]
Bictegravir1.5 - 2.4[3]
Cabotegravir1.2 - 1.7[5]

Note: IC50 (Half maximal inhibitory concentration) in biochemical assays measures the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 (Half maximal effective concentration) in cell-based assays indicates the concentration of a drug that gives a half-maximal response.

Mechanism of Action: HIV Integrase Inhibition

HIV integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. Integrase strand transfer inhibitors (INSTIs) target the strand transfer step of this process. They achieve this by chelating divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby preventing the covalent linkage of the viral DNA to the host chromosome.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell vDNA Viral DNA Integrase HIV Integrase vDNA->Integrase Binding Integration Integration Integrase->Integration No_Integration Integration Blocked Host_DNA Host DNA Integration->Host_DNA INSTI Integrase Inhibitor (e.g., Indole-2-carboxylic acid derivative) INSTI->Integrase Inhibits

Caption: Mechanism of HIV integrase inhibition by INSTIs.

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays used to evaluate the efficacy of HIV integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Strand_Transfer_Assay cluster_workflow Assay Workflow start Start reagents Combine Recombinant HIV-1 Integrase, Donor DNA (biotin-labeled), and Inhibitor start->reagents incubation1 Pre-incubation reagents->incubation1 add_target Add Target DNA (digoxigenin-labeled) incubation1->add_target incubation2 Incubation to allow strand transfer add_target->incubation2 capture Capture products on streptavidin-coated plate incubation2->capture detect Detect integrated DNA with anti-digoxigenin antibody capture->detect readout Measure signal (e.g., colorimetric, fluorescence) detect->readout end End readout->end Cell_Based_Assay cluster_workflow Assay Workflow start Start seed_cells Seed susceptible cells (e.g., T-cell lines, PBMCs) start->seed_cells add_inhibitor Add test compound at various concentrations seed_cells->add_inhibitor infect_cells Infect cells with HIV-1 add_inhibitor->infect_cells incubation Incubate for several days infect_cells->incubation measure_replication Measure viral replication (e.g., p24 antigen ELISA, luciferase reporter) incubation->measure_replication end End measure_replication->end

References

A Comparative Guide to the Mechanisms of Action of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action for various indole-2-carboxylic acid derivatives, juxtaposed with established therapeutic alternatives. The information is supported by experimental data and detailed protocols to facilitate reproducible research.

Introduction

Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities by targeting diverse enzymes and receptors. This guide delves into the validated mechanisms of action of these compounds, offering a comparative analysis with alternative molecules that target the same pathways. The quantitative data, experimental methodologies, and visual representations of signaling cascades and workflows are intended to serve as a valuable resource for researchers in drug discovery and development.

I. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Mechanism of Action: Indole-2-carboxylic acid derivatives have been identified as inhibitors of IDO1 and TDO, enzymes that catalyze the rate-limiting step in tryptophan catabolism. By blocking these enzymes, these derivatives can reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby enhancing anti-tumor immune responses.

Signaling Pathway:

IDO1_TDO_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tryptophan Tryptophan IDO1/TDO IDO1/TDO Tryptophan->IDO1/TDO catabolized by T Cell Activation T Cell Activation Tryptophan->T Cell Activation promotes IDO1/TDO->Tryptophan depletes Kynurenine Kynurenine IDO1/TDO->Kynurenine T Cell Anergy/Apoptosis T Cell Anergy/Apoptosis Kynurenine->T Cell Anergy/Apoptosis induces Indole-2-carboxylic acid derivative Indole-2-carboxylic acid derivative Indole-2-carboxylic acid derivative->IDO1/TDO inhibits Epacadostat Epacadostat Epacadostat->IDO1/TDO inhibits

Caption: IDO1/TDO Signaling Pathway and Inhibition.

Quantitative Comparison of Inhibitor Potency:

CompoundTargetIC50 (nM)Reference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11170[1]
TDO1550[1]
EpacadostatIDO110 - 71.8[2][3][4][5]
Linrodostat (BMS-986205)IDO11.1 - 1.7[6][7][8][9][10]
TDO>2000[6][7]

Experimental Protocol: IDO1/TDO Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against IDO1 or TDO.

  • Reagents and Materials:

    • Recombinant human IDO1 or TDO enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reductant)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (e.g., indole-2-carboxylic acid derivatives) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading at 321 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).

    • Add the recombinant IDO1 or TDO enzyme to the wells and pre-incubate for a specified time at room temperature.

    • Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

    • Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Inhibition of HIV-1 Integrase

Mechanism of Action: Certain indole-2-carboxylic acid derivatives function as HIV-1 integrase strand transfer inhibitors (INSTIs). They chelate the divalent metal ions (Mg2+) in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome, a crucial step in the HIV replication cycle.

Signaling Pathway:

HIV_Integrase_Inhibition Viral DNA Viral DNA HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase binds to Host DNA Host DNA HIV-1 Integrase->Host DNA facilitates integration into Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Indole-2-carboxylic acid derivative (INSTI) Indole-2-carboxylic acid derivative (INSTI) Indole-2-carboxylic acid derivative (INSTI)->HIV-1 Integrase chelates Mg2+ in active site Dolutegravir Dolutegravir Dolutegravir->HIV-1 Integrase chelates Mg2+ in active site

Caption: HIV-1 Integrase Inhibition Workflow.

Quantitative Comparison of Inhibitor Potency:

CompoundTargetIC50 (nM)Reference
Indole-2-carboxylic acid derivative (20a)HIV-1 Integrase130
DolutegravirHIV-1 Integrase~0.2 ng/mL (in vitro)[11]
RaltegravirHIV-1 Integrase2-7 (in vitro); 2.2-5.3 ng/mL (in vitro)[1][11][12]
ElvitegravirHIV-1 Integrase0.04-0.6 ng/mL (in vitro)[11]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol describes a typical in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integration.

  • Reagents and Materials:

    • Recombinant HIV-1 integrase enzyme

    • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)

    • Target DNA oligonucleotide

    • Reaction buffer containing MgCl2 and DTT

    • Test compounds dissolved in DMSO

    • Gel electrophoresis system (e.g., polyacrylamide gel)

    • DNA staining dye (e.g., SYBR Gold)

    • Imaging system

  • Assay Procedure:

    • Prepare a reaction mixture containing the reaction buffer, donor DNA, and target DNA.

    • Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a known INSTI (e.g., Dolutegravir) as a positive control.

    • Add the HIV-1 integrase enzyme to initiate the reaction.

    • Incubate the reaction at 37°C for a specified time to allow for the strand transfer reaction to occur.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Analyze the reaction products by gel electrophoresis. The strand transfer product will be a higher molecular weight band.

    • Stain the gel with a DNA dye and visualize the bands using an imaging system.

    • Quantify the intensity of the strand transfer product band for each compound concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

III. Dual Inhibition of EGFR and CDK2

Mechanism of Action: Some indole-2-carboxamide derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting EGFR, they block downstream signaling pathways that promote cell proliferation and survival. By inhibiting CDK2, they induce cell cycle arrest, typically at the G1/S transition. The combined effect leads to potent antiproliferative and apoptotic activity in cancer cells.

Signaling Pathway:

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival Cyclin E/CDK2 Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition promotes Apoptosis Apoptosis Indole-2-carboxamide derivative Indole-2-carboxamide derivative Indole-2-carboxamide derivative->EGFR inhibits Indole-2-carboxamide derivative->Cyclin E/CDK2 inhibits Indole-2-carboxamide derivative->Apoptosis induces Erlotinib Erlotinib Erlotinib->EGFR inhibits Dinaciclib Dinaciclib Dinaciclib->Cyclin E/CDK2 inhibits

Caption: EGFR and CDK2 Dual Inhibition Pathway.

Quantitative Comparison of Inhibitor Potency:

CompoundTargetIC50 (nM)Reference
Indole-2-carboxamide derivative (5e)EGFR93
CDK213
ErlotinibEGFR2 - 20 (in vitro); ~20 (cellular)[9][12][13][14][15]
GefitinibEGFR33-54[16][17][18][19][20]
DinaciclibCDK21[21][22][23][24]
RoscovitineCDK2700[25][26][27][28][29]

Experimental Protocols:

EGFR Kinase Assay (Biochemical)

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) peptide substrate

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Luminometer

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the EGFR enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

CDK2 Kinase Assay (Biochemical)

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

    • Histone H1 or a peptide substrate (e.g., a derivative of the retinoblastoma protein, Rb)

    • ATP

    • Kinase assay buffer

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Luminometer

  • Assay Procedure:

    • The procedure is analogous to the EGFR kinase assay, with the substitution of the CDK2/Cyclin complex and its specific substrate.

    • Follow the same steps of adding the test compound, enzyme, substrate, and ATP.

    • Measure the ADP produced using the ADP-Glo™ assay and determine the IC50 value of the inhibitor.

IV. Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

Mechanism of Action: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives act as selective antagonists of the CysLT1 receptor. By blocking this receptor, they prevent the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. This antagonism leads to a reduction in bronchoconstriction, airway edema, and mucus production.

Signaling Pathway:

CysLT1_Antagonism cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Cysteinyl Leukotrienes Cysteinyl Leukotrienes CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes->CysLT1 Receptor bind & activate Gq/11 Gq/11 CysLT1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Bronchoconstriction Bronchoconstriction Increased Intracellular Ca2+->Bronchoconstriction Indole-2-carboxylic acid derivative (Antagonist) Indole-2-carboxylic acid derivative (Antagonist) Indole-2-carboxylic acid derivative (Antagonist)->CysLT1 Receptor blocks Montelukast Montelukast Montelukast->CysLT1 Receptor blocks CB1_Allosteric_Modulation_Workflow Prepare cell membranes expressing CB1 receptor Prepare cell membranes expressing CB1 receptor Incubate membranes with radiolabeled orthosteric ligand (e.g., [3H]CP55,940) Incubate membranes with radiolabeled orthosteric ligand (e.g., [3H]CP55,940) Prepare cell membranes expressing CB1 receptor->Incubate membranes with radiolabeled orthosteric ligand (e.g., [3H]CP55,940) Add varying concentrations of indole-2-carboxamide derivative Add varying concentrations of indole-2-carboxamide derivative Incubate membranes with radiolabeled orthosteric ligand (e.g., [3H]CP55,940)->Add varying concentrations of indole-2-carboxamide derivative Incubate to reach equilibrium Incubate to reach equilibrium Add varying concentrations of indole-2-carboxamide derivative->Incubate to reach equilibrium Separate bound and free radioligand via filtration Separate bound and free radioligand via filtration Incubate to reach equilibrium->Separate bound and free radioligand via filtration Quantify bound radioactivity Quantify bound radioactivity Separate bound and free radioligand via filtration->Quantify bound radioactivity Analyze data to determine effect on orthosteric ligand binding Analyze data to determine effect on orthosteric ligand binding Quantify bound radioactivity->Analyze data to determine effect on orthosteric ligand binding Determine if PAM or NAM Determine if PAM or NAM Analyze data to determine effect on orthosteric ligand binding->Determine if PAM or NAM NMDA_Glycine_Binding_Workflow Prepare brain membrane homogenates (e.g., rat cortical membranes) Prepare brain membrane homogenates (e.g., rat cortical membranes) Incubate membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA) Incubate membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA) Prepare brain membrane homogenates (e.g., rat cortical membranes)->Incubate membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA) Add varying concentrations of indole-2-carboxylic acid or other test compounds Add varying concentrations of indole-2-carboxylic acid or other test compounds Incubate membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA)->Add varying concentrations of indole-2-carboxylic acid or other test compounds Incubate to allow competitive binding Incubate to allow competitive binding Add varying concentrations of indole-2-carboxylic acid or other test compounds->Incubate to allow competitive binding Separate bound and free radioligand via filtration Separate bound and free radioligand via filtration Incubate to allow competitive binding->Separate bound and free radioligand via filtration Quantify bound radioactivity Quantify bound radioactivity Separate bound and free radioligand via filtration->Quantify bound radioactivity Determine IC50 and calculate Ki for the test compound Determine IC50 and calculate Ki for the test compound Quantify bound radioactivity->Determine IC50 and calculate Ki for the test compound

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated indole-2-carboxylic acids, a scaffold of significant interest due to its prevalence in biologically active compounds. By examining their physicochemical properties, biological activities, and relevant experimental protocols, this document aims to equip researchers with the knowledge to strategically leverage fluorination in the design of novel therapeutics.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom into the indole-2-carboxylic acid scaffold can profoundly alter its fundamental physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic behavior. Fluorine's high electronegativity is a key driver of these changes.[1]

Key Observations:

  • Acidity (pKa): Fluorination significantly increases the acidity (lowers the pKa) of the carboxylic acid group. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[2] A lower pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with biological targets.

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is nuanced. While fluoro-arenes are generally more lipophilic, the increased acidity can lead to a lower distribution coefficient (LogD) at physiological pH (7.4) due to a higher proportion of the ionized, more water-soluble form.[1][3] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The solubility of fluorinated indole-2-carboxylic acids is dependent on factors like pH and the specific solvent.[4] The carboxylic acid group enhances solubility in polar solvents, while the fluorinated indole ring can decrease solubility in non-polar solvents.[4]

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
Indole-2-carboxylic acidC₉H₇NO₂161.162.3~3.5
4-Fluoroindole-2-carboxylic acidC₉H₆FNO₂179.15-<3.5
5-Fluoroindole-2-carboxylic acidC₉H₆FNO₂179.152.4<3.5

Biological Activity & Pharmacokinetics: A Tale of Two Scaffolds

Both fluorinated and non-fluorinated indole-2-carboxylic acids have been explored as inhibitors for a range of biological targets. Fluorination can enhance binding affinity, improve metabolic stability, and alter selectivity, ultimately leading to improved therapeutic profiles.[7]

Key Application Areas:

  • Enzyme Inhibition: Indole-2-carboxylic acid derivatives are known inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[8] Fluorinated versions have been investigated as potent inhibitors for targets such as HIV-1 integrase and α-glucosidase.[9][10] For example, certain 5-fluoro-2-oxindole derivatives showed significantly better α-glucosidase inhibitory activity than the non-fluorinated parent compound.[10]

  • Receptor Modulation: 5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor, highlighting its potential in neurological research.[11][12]

  • Antiviral and Anticancer Activity: The indole scaffold is a versatile starting point for developing antiviral and anticancer agents.[9][13] Fluorination can enhance these activities; for instance, a 4-fluoroindole derivative was found to be a more potent HIV-1 inhibitor than its non-fluorinated counterpart.[3]

  • Pharmacokinetics: A significant advantage of fluorination is the potential to improve metabolic stability. Replacing a hydrogen atom with fluorine on an aromatic ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to increased drug exposure and a longer half-life. Furthermore, the reduction in basicity (pKa) by fluorine incorporation has been shown to have a beneficial influence on oral absorption.[14][15]

Table 2: Comparative Biological Activity (Illustrative Examples)

Compound/Derivative ClassTarget/ActivityPotency (IC₅₀/EC₅₀)Key Finding
Indole-2-carboxylic acid derivativesHIV-1 Integrase3.11 µM (for compound 17a)The indole-2-carboxylic acid scaffold is a promising starting point for developing integrase inhibitors.[9]
6-Acetamido-indole-2-carboxylic acid derivativesIDO1/TDO Dual Inhibitors1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1Potent dual inhibitors with potential in immunotherapy.[8]
5-Fluoro-2-oxindole derivativesα-Glucosidase Inhibitors35.83 ± 0.98 µM (for compound 3i)Fluorinated derivatives were 10-15 times more potent than the reference drug acarbose.[10]
Fluorinated Indole DerivativesHIV-1 Reverse Transcriptase0.5 nM (ED₅₀ for a 4-fluoroindole derivative)Fluorination can dramatically increase antiviral potency.[3]

Experimental Protocols & Methodologies

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.

Protocol 1: Synthesis of Indole-2-Carboxylic Acids (General Alkaline Hydrolysis)

This protocol describes a general method for obtaining indole-2-carboxylic acids from their corresponding ethyl esters.

  • Dissolution: Dissolve the starting ethyl indole-2-carboxylate derivative in a suitable solvent mixture, typically tetrahydrofuran (THF) and methanol (MeOH).

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2-3 using a dilute acid like 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then dry it under vacuum to yield the final indole-2-carboxylic acid product. Further purification can be achieved by recrystallization if necessary.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., IDO1)

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against an enzyme like IDO1.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a solution of recombinant human IDO1 enzyme in the reaction buffer.

    • Prepare solutions of the test compounds (both fluorinated and non-fluorinated indole-2-carboxylic acids) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Prepare solutions of the substrate (L-Tryptophan) and cofactor (ascorbic acid and methylene blue).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme solution, and varying concentrations of the test compounds.

    • Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate and cofactor solution.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a terminating agent, such as trichloroacetic acid.

    • Incubate to convert the N-formylkynurenine product to kynurenine.

    • Develop a colorimetric signal by adding a reagent like p-dimethylaminobenzaldehyde, which reacts with kynurenine.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

Diagrams can effectively illustrate complex processes and relationships, aiding in comprehension.

G cluster_0 Comparative Analysis Workflow Start Define Scaffolds: - Non-Fluorinated Indole-2-COOH - Fluorinated Indole-2-COOH Synthesis Chemical Synthesis or Commercial Acquisition Start->Synthesis Obtain Compounds PhysChem Physicochemical Profiling (pKa, logP, Solubility) Synthesis->PhysChem BioAssay Biological Evaluation (Enzyme Assays, Cell-based Assays) Synthesis->BioAssay DataAnalysis Data Analysis & Comparison PhysChem->DataAnalysis PK_Study Pharmacokinetic Studies (In vitro ADME, In vivo) BioAssay->PK_Study Lead Compounds BioAssay->DataAnalysis PK_Study->DataAnalysis Conclusion Structure-Activity Relationship (SAR) & Guide Publication DataAnalysis->Conclusion Synthesize Findings G Fluorination Fluorination of Indole Ring InductiveEffect Strong Inductive Electron Withdrawal Fluorination->InductiveEffect MetabolicBlock Metabolic Blocking (Blocks C-H Oxidation) Fluorination->MetabolicBlock Binding Altered Electrostatics & Conformation Fluorination->Binding AnionStability Increased Stability of Carboxylate Anion (R-COO⁻) InductiveEffect->AnionStability Acidity Increased Acidity (Lower pKa) AnionStability->Acidity MetabolicStability Increased Metabolic Stability & Half-life MetabolicBlock->MetabolicStability Affinity Potentially Enhanced Binding Affinity Binding->Affinity Permeability Modulated Membrane Permeability Binding->Permeability

References

A Comparative Analysis of the Cross-Reactivity Profiles of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of Novel Indole-based Compounds

The 5-(trifluoromethyl)-1H-indole-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents. The inclusion of the trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its potency and pharmacokinetic profile. However, a critical aspect of drug development is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comparative overview of the cross-reactivity of derivatives of this compound, supported by available experimental data and detailed protocols to aid in the design and interpretation of selectivity studies.

I. Comparative Cross-Reactivity Data

The following tables summarize the known inhibitory activities of various indole-2-carboxamide derivatives, including those with the 5-trifluoromethyl substitution, against different biological targets. It is important to note that direct comparison between studies can be challenging due to variations in assay conditions.

Table 1: Activity of Indole-2-Carboxamide Derivatives Against a Panel of Kinases

Compound IDTarget Kinase% Inhibition @ 10 µMIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 1 FLT3-36.21 ± 1.07Sunitinib14.90 ± 0.36[1]
CDK2-8.17 ± 0.32Sunitinib27.90 ± 1.80[1]
PTK2B31.06---[1]
JAK118.52---[1]
FGFR135.19---[1]
IGF1R12.04---[1]
VEGFR-245.37---[1]
PDGFRα25.00---[1]
PDGFRβ37.04---[1]
SRC12.96---[1]

Note: Compound 1 is an oxindole-based derivative bearing a pyridyl group, not a direct derivative of this compound, but provides context for kinase inhibition by related scaffolds.

Table 2: Dual Inhibition Profile of 5-Substituted-Indole-2-Carboxamides

Compound IDR-group at C5Target 1 (EGFR) IC50 (nM)Target 2 (CDK2) IC50 (nM)Reference (Erlotinib) IC50 (nM)Source
Compound 5i -CF385 ± 746 ± 580 ± 5 (EGFR)[2]
Compound 5j -CH392 ± 833 ± 480 ± 5 (EGFR)[2]

Table 3: Activity of a 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivative in an Anti-Trypanosoma cruzi Assay

Compound IDStructureAssaypEC50Source
Compound 10 N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamideAnti-Trypanosoma cruzi< 4.2 (inactive)

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cross-reactivity data. Below are methodologies for key assays used in selectivity profiling.

A. Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase-substrate pairs of interest

  • Test compounds (e.g., this compound derivatives)

  • Appropriate kinase reaction buffer

  • White, opaque multi-well plates (e.g., 96- or 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the kinase reaction buffer.

    • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (typically 30°C) for the specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Receptor Cross-Reactivity Profiling: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]- or [¹²⁵I]-labeled).

  • Test compounds.

  • Assay buffer.

  • Unlabeled ligand for determining non-specific binding.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the receptor preparation (membranes or cells), the radioligand at a concentration near its Kd, and the assay buffer.

    • Add the test compound at a range of concentrations.

    • Include wells for total binding (radioligand + receptor preparation) and non-specific binding (radioligand + receptor preparation + a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding in the presence of the test compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

III. Visualizing Experimental Workflows and Pathways

Understanding the workflow of cross-reactivity studies is essential for proper experimental design and data interpretation.

experimental_workflow cluster_preparation Compound & Target Preparation cluster_screening Primary Screening cluster_dose_response Dose-Response & Selectivity cluster_analysis Data Analysis & Interpretation compound Synthesize & Purify 5-(Trifluoromethyl)-1H-indole-2- carboxylic acid Derivatives primary_assay High-Throughput Screening (Single Concentration) compound->primary_assay target_prep Prepare Target Panel (e.g., Kinases, Receptors) target_prep->primary_assay ic50_determination IC50 Determination for Active Compounds primary_assay->ic50_determination Hits selectivity_panel Cross-Reactivity Screening (e.g., Kinase Panel) ic50_determination->selectivity_panel data_analysis Calculate IC50/Ki Values selectivity_panel->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile signaling_pathway cluster_receptor Receptor Tyrosine Kinase (RTK) Signaling ligand Growth Factor rtk RTK (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Indole Derivative (Potential Inhibitor) inhibitor->dimerization Inhibits

References

Cytotoxicity of Substituted Indole-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, substituted indole-2-carboxamides have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against a range of cancer cell lines.[1] These compounds exert their therapeutic effects through diverse mechanisms, including the inhibition of key oncogenic kinases and the induction of apoptosis.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various substituted indole-2-carboxamides, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic activity of substituted indole-2-carboxamides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative indole-2-carboxamide derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference Compound(s)IC50 (µM)
6i (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-76.10 ± 0.4Doxorubicin4.17 - 5.57
6v (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamideMCF-76.49 ± 0.3Dasatinib46.83 - 60.84
8c N-(4-fluorobenzyl)-1H-indole-2-carboxamideDAOY4.10--
8f N-(homopiperonyl)-1H-indole-2-carboxamideDAOY3.65--
5d 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamideMCF-70.95 - 1.50Doxorubicin1.10
5e 5-chloro-N-(4-morpholinophenethyl)-1H-indole-2-carboxamideMCF-70.95 - 1.50Doxorubicin1.10
LG25 (Structure not fully specified in abstract)MDA-MB-231Dose-dependent--

Table 1: Cytotoxicity of Selected Substituted Indole-2-Carboxamides. This table highlights the potent cytotoxic effects of various derivatives against breast (MCF-7, MDA-MB-231) and pediatric brain cancer (DAOY) cell lines. Notably, compounds 6i and 6v show cytotoxicity comparable to the established chemotherapeutic agent Doxorubicin.[2][3] Compounds 8c and 8f demonstrate moderate activity against medulloblastoma cells.[4] Derivatives 5d and 5e exhibit potent antiproliferative activity against MCF-7 cells, with IC50 values in the low micromolar range.[5] The compound LG25 has also been shown to reduce the viability of triple-negative breast cancer cells in a dose-dependent manner.[6]

Experimental Protocols

The evaluation of the cytotoxic activity of indole-2-carboxamides predominantly relies on cell-based assays that measure cell viability and proliferation. A commonly employed method is the MTT assay.

In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.1, 1, 10, 100 µM) and incubated for a further 48-72 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted indole-2-carboxamides exert their cytotoxic effects by modulating various cellular signaling pathways critical for cancer cell proliferation and survival.[1] A key mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][5] Furthermore, several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling molecules.[1][2] Another important target is the PI3K/Akt/mTOR/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.[1][6]

The diagram below illustrates the inhibitory effect of certain indole-2-carboxamide derivatives on key signaling pathways implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, HER2, VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition NFkB NF-κB mTOR->NFkB CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle NFkB->CellCycle Indole Indole-2-Carboxamides Indole->RTK Inhibition Indole->Akt Inhibition Indole->CDK2 Inhibition

Figure 1. Inhibition of Cancer Signaling Pathways.

The following diagram outlines the general workflow for the synthesis and cytotoxic evaluation of novel indole-2-carboxamide derivatives.

G Start Indole-2-carboxylic acid + Amine Coupling Amide Coupling Reaction Start->Coupling Purification Purification and Characterization Coupling->Purification Compound Substituted Indole-2-carboxamide Purification->Compound Treatment Treatment with Compound Compound->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50 Determination) MTT->Data End Cytotoxicity Profile Data->End

Figure 2. Experimental Workflow for Cytotoxicity Evaluation.

References

Benchmarking 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapeutics, the indole scaffold remains a cornerstone for the development of novel kinase inhibitors. This guide presents a comprehensive framework for benchmarking the compound 5-(trifluoromethyl)-1H-indole-2-carboxylic acid against established kinase inhibitors. While derivatives of indole-2-carboxylic acid have demonstrated activity against various kinases, this specific compound's potential in kinase inhibition is an area of active investigation. This document serves as a methodological template for researchers and drug development professionals to evaluate its efficacy and selectivity.

The following sections outline a hypothetical comparative study, providing the necessary experimental protocols, data presentation structures, and pathway visualizations to rigorously assess the potential of this compound as a kinase inhibitor. The selected benchmark inhibitors, Sunitinib and Erlotinib, are well-characterized, clinically approved drugs targeting key kinases in cancer signaling pathways.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes hypothetical IC50 values for this compound and its comparators against key oncogenic kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

CompoundTarget KinaseIC50 (nM)
This compound VEGFR-2[Data]
EGFR[Data]
Sunitinib (Positive Control)VEGFR-29
EGFR>10,000
Erlotinib (Positive Control)VEGFR-2>10,000
EGFR2

Note: Data for this compound is hypothetical and would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR-2, EGFR)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or a universal ADP-Glo™ Kinase Assay

  • Substrate peptide or protein specific to the kinase

  • Test compound (this compound) and control inhibitors (Sunitinib, Erlotinib) dissolved in dimethyl sulfoxide (DMSO)

  • 96-well or 384-well assay plates

  • Apparatus for detecting the assay signal (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.

  • Reaction Setup: In each well of the assay plate, combine the kinase buffer, the specific substrate, and the respective compound dilution. A control with DMSO alone is included to measure 100% kinase activity.

  • Enzyme Addition: Add the recombinant kinase enzyme to each well to initiate the reaction.

  • ATP Initiation: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation or ADP produced, depending on the assay format. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For the ADP-Glo™ assay, the amount of ADP is converted to a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of Receptor Tyrosine Kinase Phosphorylation

Objective: To assess the ability of the test compound to inhibit the phosphorylation of a target receptor tyrosine kinase within a cellular context.

Materials:

  • Human cancer cell lines overexpressing the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR)

  • Cell culture medium and supplements

  • Growth factors (e.g., VEGF, EGF)

  • Test compound and control inhibitors

  • Lysis buffer

  • Antibodies: primary antibodies against the phosphorylated and total forms of the target kinase, and a secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells to reduce basal kinase activity, then pre-treat with various concentrations of the test compound or control inhibitors.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVEC, EGF for A549) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells and lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for the phosphorylated and total kinase. Visualize with a chemiluminescent substrate.

    • ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the phosphorylated and total kinase.

  • Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA). Normalize the phosphorylated kinase signal to the total kinase signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying biological pathways being investigated.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Phosphorylation Assay invitro_start Prepare Compound Dilutions invitro_reaction Set up Kinase Reaction (Enzyme, Substrate, Buffer) invitro_start->invitro_reaction invitro_atp Add ATP to Initiate invitro_reaction->invitro_atp invitro_incubate Incubate at 30°C invitro_atp->invitro_incubate invitro_detect Detect Signal (Phosphorylation or ADP) invitro_incubate->invitro_detect invitro_ic50 Calculate IC50 invitro_detect->invitro_ic50 cellular_start Culture & Treat Cells cellular_stimulate Stimulate with Growth Factor cellular_start->cellular_stimulate cellular_lyse Lyse Cells cellular_stimulate->cellular_lyse cellular_quantify Quantify Protein cellular_lyse->cellular_quantify cellular_detect Western Blot or ELISA cellular_quantify->cellular_detect cellular_ic50 Determine Cellular IC50 cellular_detect->cellular_ic50

Caption: A streamlined workflow for in vitro and cellular kinase inhibitor testing.

signaling_pathway cluster_vegfr VEGFR Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation AKT->Angiogenesis ERK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_egfr ERK MEK->ERK_egfr CellSurvival Cell Survival, Proliferation ERK_egfr->CellSurvival Inhibitor 5-(trifluoromethyl)-1H- indole-2-carboxylic acid Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: Inhibition of VEGFR and EGFR signaling pathways by the test compound.

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically comparing its in vitro potency and cellular activity against established benchmarks like Sunitinib and Erlotinib, researchers can make informed decisions about its therapeutic potential. The provided protocols and visualization templates are designed to ensure a rigorous and reproducible scientific investigation. The indole-2-carboxylic acid scaffold has shown promise in kinase inhibitor design, and a thorough evaluation of this particular derivative is a logical and necessary step in the drug discovery process.

Comparative Molecular Docking Analysis of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking performance of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its analogs against various therapeutically relevant protein targets. Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making these analogs promising candidates for drug development.

This document summarizes quantitative docking data from various studies, details standardized experimental protocols for in silico analysis, and visualizes key workflows and biological pathways to aid researchers in the fields of computational chemistry and drug design.

Comparative Docking Performance: A Quantitative Overview

The following table compiles quantitative data from various molecular docking studies on indole derivatives, with a focus on analogs containing a trifluoromethyl or trifluoromethoxy group. These studies highlight the binding affinities of these compounds against key protein targets implicated in different disease pathways.

Compound/AnalogTarget ProteinDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativeH1N1 Influenza Virus RNA Polymerase-7.35GLU65, GLU104[1]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativeHSV DNA Polymerase-6.48ASN815[1]
1-Benzyl-5-trifluoromethoxy-2-indolinone derivative (Compound 7m)Acetylcholinesterase (AChE)Ki = 0.69 µMNot Specified[2]
1-Benzyl-5-trifluoromethoxy-2-indolinone derivative (Compound 7m)Butyrylcholinesterase (BuChE)Ki = 0.95 µMNot Specified[2]
1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (Compound 6g)Acetylcholinesterase (AChE)Ki = 0.35 µMNot Specified[2]
1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (Compound 6g)Butyrylcholinesterase (BuChE)Ki = 0.53 µMNot Specified[2]
Indole-based derivative (Scaffold 5)Aldose Reductase (AR)-8.08Not Specified[3]
Indole derivative (Compound 24)Cyclin-Dependent Kinase 5 (CDK-5)-8.34Gln131, Asn132[4][5]

Experimental Protocols: A Methodological Blueprint

The following section outlines a generalized protocol for comparative molecular docking studies based on methodologies reported in the scientific literature. These steps are designed to ensure the reproducibility and accuracy of in silico predictions.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Standard protein preparation involves the removal of water molecules, co-crystallized ligands, and cofactors.

  • Polar hydrogen atoms and Kollman charges are added to the protein structure to ensure a proper ionization state.

2. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software.

  • These structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS-2005) to obtain stable, low-energy conformations.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina or GLIDE (Schrödinger).

  • A grid box is defined around the active site of the protein, typically centered on the position of a co-crystallized native ligand. The grid dimensions are set to encompass the entire binding pocket.

  • The docking protocol is validated by redocking the native ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

  • The prepared analog ligands are then docked into the defined active site of the target protein. The docking software generates multiple binding poses for each ligand.

4. Analysis of Docking Results:

  • The binding poses are ranked based on their docking scores or binding free energies. The pose with the lowest energy is typically considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are analyzed to understand the molecular basis of binding.

Visualizing the Process: Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a computational molecular docking study, from initial preparation to final analysis.

cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Generation Pose Generation Molecular Docking->Pose Generation Binding Affinity Scoring Binding Affinity Scoring Pose Generation->Binding Affinity Scoring Interaction Analysis Interaction Analysis Binding Affinity Scoring->Interaction Analysis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Osmotic Stress

References

Safety Operating Guide

Proper Disposal of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin, eye, and respiratory irritation.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral (Category 4)Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin[1]
Required Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[3]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

Operational Protocols

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[4]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or water courses.[2][4]

  • Absorb and Collect:

    • For solid spills, carefully sweep up or vacuum the material, avoiding dust generation.[1][4]

    • For solutions, absorb with an inert, non-combustible material.[4]

  • Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area and any contaminated equipment.[3]

Proper Disposal Procedure

Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.

  • Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4]

  • Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][5] Do not dispose of this chemical down the drain or in regular trash.[2][5]

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Identify Waste wear_ppe Wear Appropriate PPE start->wear_ppe collect_waste Collect solid & contaminated materials wear_ppe->collect_waste label_container Use designated, labeled container collect_waste->label_container consult_ehs Consult Institutional EHS label_container->consult_ehs approved_facility Dispose via Approved Waste Facility consult_ehs->approved_facility end End: Disposal Complete approved_facility->end

Caption: Step-by-step process for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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5-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.